3-(2-chloroacetyl)-1H-Indole-5-carbonitrile
Description
Properties
IUPAC Name |
3-(2-chloroacetyl)-1H-indole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c12-4-11(15)9-6-14-10-2-1-7(5-13)3-8(9)10/h1-3,6,14H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEBTHHPYINQMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=CN2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10577556 | |
| Record name | 3-(Chloroacetyl)-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10577556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115027-08-2 | |
| Record name | 3-(2-Chloroacetyl)-1H-indole-5-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115027-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Chloroacetyl)-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10577556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(2-chloroacetyl)-1H-indole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known properties of 3-(2-chloroacetyl)-1H-indole-5-carbonitrile. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogs, particularly (3-chloroacetyl)-indole (3CAI), to infer its chemical, physical, and biological characteristics. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, offering insights into its potential as a therapeutic agent, likely as an AKT inhibitor with anticancer properties.
Chemical and Physical Properties
Based on its structure and data from commercial suppliers, the following properties can be attributed to this compound.
| Property | Value | Source |
| CAS Number | 115027-08-2 | [1][2] |
| Molecular Formula | C₁₁H₇ClN₂O | [1][2] |
| Molecular Weight | 218.64 g/mol | [1][2] |
| Appearance | Likely a solid | Inferred |
| Purity | Available up to 95% | [2] |
| Solubility | Soluble in organic solvents like DMSO | Inferred from related compounds[3] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [1] |
Biological Activity and Potential Therapeutic Applications
While direct biological data for this compound is not extensively published, the activity of the closely related compound, (3-chloroacetyl)-indole (3CAI), suggests a strong potential for anticancer applications through the inhibition of the AKT signaling pathway.
Mechanism of Action: AKT Inhibition
(3-chloroacetyl)-indole (3CAI) has been identified as a specific, allosteric inhibitor of AKT (also known as Protein Kinase B).[4][5] AKT is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and metabolism. Its overactivation is a common feature in many cancers, making it a key therapeutic target.[4][5]
The chloroacetyl group at the 3-position of the indole ring is a reactive electrophile that can form a covalent bond with nucleophilic residues, such as cysteine, in the target protein. This covalent modification can lead to irreversible inhibition. Given the structural similarity, it is highly probable that this compound also functions as an AKT inhibitor. The 5-carbonitrile group may influence the compound's potency, selectivity, and pharmacokinetic properties.
Anticancer Potential
Derivatives of indole-3-carbinol, a natural product found in cruciferous vegetables, have shown promise as anticancer agents.[4][5] 3CAI, a synthetic derivative, exhibits significantly more potent growth-inhibitory and pro-apoptotic effects in colon cancer cells compared to its parent compound.[4][5] It has been shown to suppress the downstream targets of AKT, such as mTOR and GSK3β, and to inhibit tumor growth in vivo.[4][5]
Based on these findings, this compound is a strong candidate for investigation as an anticancer agent, potentially with improved efficacy or a different spectrum of activity compared to 3CAI.
Experimental Protocols
Proposed Synthesis Workflow
The synthesis of this compound can be envisioned through a Friedel-Crafts acylation of indole-5-carbonitrile.
Caption: Proposed synthesis of this compound.
-
Reaction Setup: To a stirred solution of indole-5-carbonitrile in a suitable inert solvent (e.g., carbon disulfide or nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon), a Lewis acid catalyst (e.g., aluminum chloride) is added portion-wise at a low temperature (e.g., 0 °C).
-
Acylation: Chloroacetyl chloride is then added dropwise to the reaction mixture, maintaining the low temperature.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extraction: The product is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
In Vitro AKT Kinase Assay Workflow
To confirm the inhibitory activity of this compound against AKT, a standard in vitro kinase assay can be performed.
Caption: Workflow for an in vitro AKT kinase assay.
-
Reaction Mixture Preparation: A reaction buffer containing recombinant active AKT kinase, a suitable substrate (e.g., GSK3 fusion protein), and [γ-³²P]ATP is prepared.
-
Inhibitor Addition: this compound is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Incubation: The reaction is initiated by the addition of ATP and incubated at 30°C for a specific time (e.g., 30 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid).
-
Detection: The phosphorylated substrate is captured on a filter membrane, and the amount of incorporated ³²P is quantified using a scintillation counter.
-
IC₅₀ Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC₅₀) is calculated from the dose-response curve.
Signaling Pathway
The anticipated primary signaling pathway affected by this compound is the PI3K/AKT/mTOR pathway, a critical regulator of cell growth and survival.
Caption: The proposed inhibitory action on the AKT signaling pathway.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, precautions for handling similar chloroacetyl compounds and indole derivatives should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.
Conclusion
This compound is a promising but understudied molecule. Based on the data from its close analog, (3-chloroacetyl)-indole, it is likely a potent inhibitor of the AKT signaling pathway with significant potential as an anticancer agent. This technical guide provides a starting point for researchers interested in exploring its therapeutic applications. Further experimental validation of its synthesis, biological activity, and safety profile is essential to fully elucidate its properties and potential for drug development.
References
- 1. targetmol.cn [targetmol.cn]
- 2. calpaclab.com [calpaclab.com]
- 3. selleckchem.com [selleckchem.com]
- 4. (3-Chloroacetyl)-indole, a novel allosteric AKT inhibitor suppresses colon cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (3-Chloroacetyl)-indole, a novel allosteric AKT inhibitor, suppresses colon cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 3-(2-chloroacetyl)-1H-indole-5-carbonitrile (CAS Number: 115027-08-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(2-chloroacetyl)-1H-indole-5-carbonitrile, a key pharmaceutical intermediate. The document details its chemical and physical properties, outlines a probable synthetic pathway via Friedel-Crafts acylation, and explores its potential biological activity as an inhibitor of the PI3K/Akt/mTOR signaling pathway. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery, providing detailed experimental protocols and conceptual frameworks to facilitate further investigation and application of this compound.
Chemical and Physical Properties
This compound is a heterocyclic organic compound with the molecular formula C₁₁H₇ClN₂O.[1][2] It serves as a crucial intermediate in the synthesis of various pharmacologically active molecules.[2]
| Property | Value | Source |
| CAS Number | 115027-08-2 | [1][2] |
| Molecular Formula | C₁₁H₇ClN₂O | [1][2] |
| Molecular Weight | 218.64 g/mol | [2] |
| Synonyms | 1H-Indole-5-carbonitrile, 3-(chloroacetyl)- | [1] |
Synthesis
The primary synthetic route for this compound is the Friedel-Crafts acylation of 1H-indole-5-carbonitrile with chloroacetyl chloride.[3][4] This electrophilic aromatic substitution reaction introduces the chloroacetyl group at the electron-rich C3 position of the indole ring. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or zirconium tetrachloride (ZrCl₄).[5][6]
Proposed Experimental Protocol: Friedel-Crafts Acylation
This protocol is a generalized procedure based on established methods for Friedel-Crafts acylation of indole derivatives.[7] Optimization of reaction conditions may be necessary to achieve optimal yield and purity.
Materials:
-
1H-Indole-5-carbonitrile
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, add a solution of 1H-indole-5-carbonitrile (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash successively with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity. While specific spectral data for this compound is not readily available in the searched literature, the expected spectral features would include characteristic peaks for the indole ring protons and carbons, the carbonyl group, the methylene group adjacent to the chlorine, and the nitrile group.
Figure 1: Synthetic pathway for this compound.
Biological Activity and Mechanism of Action
While direct experimental data on the biological activity of this compound is limited in the available literature, its structural similarity to other known bioactive indole derivatives provides strong indications of its potential pharmacological role.
Potential as an AKT Inhibitor
A closely related analog, (3-chloroacetyl)-indole, has been identified as a novel, potent, and specific allosteric inhibitor of AKT (also known as Protein Kinase B).[8][9][10] AKT is a serine/threonine-specific protein kinase that plays a central role in the PI3K/Akt/mTOR signaling pathway, which is crucial for regulating cell growth, proliferation, survival, and metabolism.[8][9] Dysregulation of this pathway is a hallmark of many cancers.[8]
Given the presence of the critical 3-chloroacetyl-indole pharmacophore, it is highly probable that this compound also functions as an inhibitor of AKT. The chloroacetyl group can act as an electrophile, potentially forming a covalent bond with a nucleophilic residue in the allosteric binding site of the AKT protein.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a key signaling cascade in cellular regulation. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which then recruits and activates AKT. Activated AKT phosphorylates a multitude of downstream targets, including mTOR, leading to the promotion of cell survival and proliferation and the inhibition of apoptosis. Inhibition of AKT disrupts this cascade, making it a prime target for cancer therapy.
Figure 2: The PI3K/Akt/mTOR signaling pathway and the proposed inhibitory action.
Comparative IC₅₀ Values of Indole-based AKT Inhibitors
While the specific IC₅₀ value for this compound against AKT is not available in the searched literature, the following table presents the IC₅₀ values of other indole-based compounds targeting the PI3K/Akt/mTOR pathway, providing a context for its potential potency.[8]
| Compound | Target | IC₅₀ (nM) | Cell Line |
| HA-1e (β-carboline series) | mTOR | 56 | - |
| HA-2c (indole series) | mTOR | 75 | - |
| HA-2g (indole series) | mTOR | 110 | - |
| HA-2l (indole series) | mTOR | 66 | - |
| HA-3d (quinoline series) | mTOR | 130 | - |
Applications in Drug Development
This compound is a valuable building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of more complex molecules with therapeutic potential.
Intermediate in the Synthesis of Vilazodone
One of the notable applications of related indole-5-carbonitrile derivatives is in the synthesis of Vilazodone, an antidepressant.[9][11] Specifically, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile is a key intermediate in several synthetic routes to Vilazodone.[3][9] The chloroacetyl group in this compound provides a reactive handle for further chemical modifications, such as nucleophilic substitution reactions, to build more complex molecular architectures.
Figure 3: Role as a synthetic intermediate in drug development.
Conclusion
This compound is a synthetically valuable indole derivative with significant potential in drug discovery. Its probable synthesis via Friedel-Crafts acylation and its likely role as an inhibitor of the PI3K/Akt/mTOR signaling pathway make it an attractive scaffold for the development of novel therapeutics, particularly in the area of oncology. This technical guide provides a foundational understanding of its chemistry and potential biological activity, aiming to stimulate further research and unlock the full therapeutic potential of this and related compounds. Future work should focus on the experimental validation of its synthesis, the definitive determination of its biological targets and potency, and the exploration of its utility in the synthesis of new drug candidates.
References
- 1. calpaclab.com [calpaclab.com]
- 2. targetmol.cn [targetmol.cn]
- 3. CN107501159B - Synthesis method of vilazodone intermediate 3- (4-chlorobutyl) -5-cyanoindole - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. websites.umich.edu [websites.umich.edu]
- 8. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. (3-Chloroacetyl)-indole, a novel allosteric AKT inhibitor, suppresses colon cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Item - Alternative Approach to Synthesis of 3-(4-chloro butyl)-1H-indole-5-carbonitrile: A Key Intermediate of Vilazodone Hydrochloride, an Antidepressant Drug - Taylor & Francis Group - Figshare [tandf.figshare.com]
Spectroscopic and Synthetic Profile of 3-(2-chloroacetyl)-1H-indole-5-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data and a plausible synthetic protocol for the novel compound 3-(2-chloroacetyl)-1H-indole-5-carbonitrile. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established knowledge of structurally related compounds to predict its spectroscopic characteristics. The information herein serves as a valuable resource for the synthesis, purification, and characterization of this and similar indole derivatives.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for this compound. These predictions are based on the analysis of spectroscopic data for various 3-acylindoles and indole-5-carbonitrile derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 12.5 | br s | 1H | N-H (indole) |
| ~8.5 - 8.7 | s | 1H | H-2 (indole) |
| ~8.2 - 8.4 | d | 1H | H-4 (indole) |
| ~7.6 - 7.8 | dd | 1H | H-6 (indole) |
| ~7.5 - 7.7 | d | 1H | H-7 (indole) |
| ~4.5 - 4.7 | s | 2H | -CH₂Cl |
Solvent: DMSO-d₆ br s: broad singlet, s: singlet, d: doublet, dd: doublet of doublets
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~190 - 195 | C=O (acetyl) |
| ~138 - 140 | C-7a (indole) |
| ~135 - 137 | C-2 (indole) |
| ~128 - 130 | C-3a (indole) |
| ~125 - 127 | C-6 (indole) |
| ~123 - 125 | C-4 (indole) |
| ~120 - 122 | C-5 (indole) |
| ~118 - 120 | -C≡N |
| ~115 - 117 | C-3 (indole) |
| ~112 - 114 | C-7 (indole) |
| ~45 - 50 | -CH₂Cl |
Solvent: DMSO-d₆
Table 3: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 218/220 | [M]⁺∙ (Molecular ion peak, with isotope pattern for Cl) |
| 183 | [M - Cl]⁺ |
| 169 | [M - CH₂Cl]⁺ |
| 142 | [Indole-5-carbonitrile fragment]⁺ |
| 115 | [Further fragmentation of indole ring]⁺ |
Ionization Mode: Electron Ionization (EI)
Table 4: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 3400 | Medium, Sharp | N-H Stretch (indole) |
| ~2220 - 2230 | Strong, Sharp | C≡N Stretch |
| ~1650 - 1670 | Strong | C=O Stretch (α,β-unsaturated ketone) |
| ~1580 - 1620 | Medium | C=C Stretch (aromatic/indole ring) |
| ~1420 - 1460 | Medium | C-H Bending (aromatic/indole ring) |
| ~700 - 800 | Strong | C-H Out-of-plane Bending (aromatic) |
| ~650 - 750 | Strong | C-Cl Stretch |
Experimental Protocols
The following sections provide detailed, generalized methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis: Friedel-Crafts Acylation of 1H-Indole-5-carbonitrile
This protocol describes a plausible synthetic route via the Friedel-Crafts acylation of 1H-indole-5-carbonitrile with chloroacetyl chloride.
Materials:
-
1H-Indole-5-carbonitrile
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add chloroacetyl chloride dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 1H-indole-5-carbonitrile in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice and 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.[1][2]
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.[2]
-
Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[3]
-
Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.[2]
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).
-
Use standard pulse programs for both ¹H and ¹³C data acquisition.
-
Reference the chemical shifts to the residual solvent peak.
2. Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
For electrospray ionization (ESI), the sample solution is directly infused into the mass spectrometer.[4][5][6]
Data Acquisition (ESI):
-
Introduce the sample solution into the ESI source at a constant flow rate.[5]
-
Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.[6][7]
-
A heated inert gas (e.g., nitrogen) is used to assist in desolvation.[4]
-
The resulting gas-phase ions are then directed into the mass analyzer.
-
Acquire the mass spectrum over an appropriate m/z range.
3. Infrared (IR) Spectroscopy
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone).[8]
-
Apply a drop of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[8]
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[8]
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the clean, empty salt plate and subtract it from the sample spectrum.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the synthesis and analysis of this compound.
Caption: Workflow for the synthesis and spectroscopic analysis of a chemical compound.
Caption: Logical relationship in the Friedel-Crafts acylation synthesis.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phys.libretexts.org [phys.libretexts.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 8. orgchemboulder.com [orgchemboulder.com]
An In-depth Technical Guide to the Physical and Chemical Characteristics of 3-Chloroacetyl Indoles
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the physical and chemical characteristics of 3-chloroacetyl indoles, with a primary focus on 3-chloroacetyl-1H-indole. The document covers available data on its physicochemical properties, spectroscopic profile, synthesis, and key biological activities, particularly its role as an allosteric inhibitor of the AKT signaling pathway. Detailed experimental protocols and visual diagrams of key processes are included to support research and development efforts in medicinal chemistry and drug discovery.
Introduction
Indole derivatives are a significant class of heterocyclic compounds widely found in natural products and synthetic molecules with diverse pharmacological activities. The introduction of a chloroacetyl group at the C3 position of the indole ring creates a reactive electrophilic center, making 3-chloroacetyl indoles valuable intermediates for the synthesis of more complex molecules and potential bioactive agents themselves. Notably, (3-chloroacetyl)-indole (also referred to as 3CAI) has been identified as a specific, allosteric inhibitor of the serine/threonine kinase AKT, a key node in cellular signaling pathways often dysregulated in cancer.[1][2][3][4][5] This guide consolidates the available technical information on 3-chloroacetyl indoles to serve as a resource for researchers in the field.
Physicochemical Properties
Specific experimental data for the physical properties of 3-chloroacetyl-1H-indole, such as its melting point, boiling point, and solubility, are not extensively reported in readily available literature. However, data for isomeric and related indole derivatives can provide useful reference points. It is important to note that substitution at the N1 versus the C3 position significantly impacts the physical properties of the molecule.
Table 1: Physical Properties of 3-Chloroacetyl Indole and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Physical Form |
| 3-Chloroacetyl-1H-indole | Not assigned | C₁₀H₈ClNO | 193.63 | Data not available | - |
| 1-(Chloroacetyl)-1H-indole | 61995-53-7 | C₁₀H₈ClNO | 193.63 | 115-121 | Solid |
| 7-(Chloroacetyl)indole | 135210-00-9 | C₁₀H₈ClNO | 193.63 | 96-98 | Solid |
| 3-Acetylindole | 703-80-0 | C₁₀H₉NO | 159.18 | 188-192 | Solid |
| 3-Chloro-1H-indole | 16863-96-0 | C₈H₆ClN | 151.59 | Data not available | - |
Note: The data for related compounds are provided for comparative purposes and should not be assumed to be the properties of 3-chloroacetyl-1H-indole.
Solubility: The solubility of 3-chloroacetyl-1H-indole has not been quantitatively reported. Based on its structure—a polar carbonyl group and a relatively nonpolar indole ring—it is expected to be soluble in polar organic solvents such as dichloromethane (CH₂Cl₂), chloroform (CHCl₃), ethyl acetate, and acetone. Its solubility in nonpolar solvents like hexanes is likely to be lower, and it is expected to be poorly soluble in water.
Spectroscopic Characteristics
Table 2: 1H and 13C NMR Spectral Data of Related Indole Compounds
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| 3-Chloroacetyl-1H-indole (Expected) | ~8.5 (s, 1H, NH), ~8.3 (s, 1H, H2), 7.2-8.2 (m, 4H, Ar-H), ~4.8 (s, 2H, CH₂Cl) | ~190 (C=O), ~137 (C7a), ~130 (C2), ~125 (C3a), 112-125 (Ar-C), ~115 (C3), ~46 (CH₂Cl) |
| 1-(Chloroacetyl)-1H-indole-3-carboxaldehyde[6] | 10.1 (s, 1H, CHO), 7.11-8.95 (m, 4H, Ar-H), 7.1 (s, 1H, indole ring H), 4.27 (s, 2H, CH₂) | Data not provided |
| 3-Acetylindole | 8.41 (br s, 1H, NH), 8.15 (d, 1H), 7.45-7.35 (m, 2H), 7.20-7.10 (m, 2H), 2.50 (s, 3H, CH₃) | 193.0, 137.2, 134.8, 126.2, 122.9, 122.0, 121.3, 116.8, 111.9, 27.4 |
Table 3: IR and Mass Spectrometry Data of Related Indole Compounds
| Compound | Key IR Absorptions (cm⁻¹) | Mass Spectrometry (m/z) |
| 3-Chloroacetyl-1H-indole (Expected) | ~3300 (N-H stretch), ~1640 (C=O stretch, ketone), ~1530, 1450 (aromatic C=C stretch) | M⁺ at 193/195 (due to ³⁵Cl/³⁷Cl isotopes). Key fragments may include loss of CH₂Cl, CO, and cleavage of the indole ring. |
| 1-(Chloroacetyl)-1H-indole-3-carboxaldehyde[6] | 3055-2568 (Ar-H), 1601 (C=O) | Data not provided |
| 3-Acetylindole | 3280 (N-H), 1650 (C=O) | M⁺ at 159. Fragments at 144 ([M-CH₃]⁺), 116 ([M-CH₃CO]⁺) |
Synthesis of 3-Chloroacetyl Indoles
The primary method for the synthesis of 3-chloroacetyl indoles is the Friedel-Crafts acylation of the indole nucleus with chloroacetyl chloride. This reaction is an electrophilic aromatic substitution where the C3 position of the indole is the most nucleophilic and, therefore, the preferred site of acylation.
General Reaction Scheme
Caption: General scheme for Friedel-Crafts acylation of indole.
Experimental Protocol: Synthesis of 3-Chloroacetyl-1H-indole
This protocol is a representative procedure based on general methods for Friedel-Crafts acylation of indoles.
Materials:
-
Indole
-
Chloroacetyl chloride
-
Diethylaluminum chloride (Et₂AlCl) or Aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add indole (1.0 eq). Dissolve the indole in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Lewis Acid: Slowly add a solution of diethylaluminum chloride (1.1 eq) in hexane to the stirred indole solution while maintaining the temperature at 0 °C. Stir the mixture for 15-30 minutes.
-
Addition of Acylating Agent: Add a solution of chloroacetyl chloride (1.2 eq) in anhydrous dichloromethane dropwise to the reaction mixture via the dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and water to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 3-chloroacetyl-1H-indole.
Safety Precautions:
-
Chloroacetyl chloride and Lewis acids like aluminum chloride are corrosive and moisture-sensitive. All manipulations should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Anhydrous conditions are crucial for the success of the reaction.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 3-chloroacetyl indole.
Biological Activity and Signaling Pathways
3-Chloroacetyl-1H-indole (3CAI) has been identified as a potent and specific allosteric inhibitor of AKT (Protein Kinase B).[1] AKT is a central kinase in the PI3K/AKT/mTOR signaling pathway, which is crucial for regulating cell proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers.
Mechanism of Action
Unlike ATP-competitive inhibitors that bind to the kinase domain, 3CAI acts as an allosteric inhibitor, meaning it binds to a site on the AKT protein distinct from the ATP-binding pocket. This binding induces a conformational change in the protein that inhibits its kinase activity.[1][5] This allosteric inhibition prevents the phosphorylation of downstream AKT substrates, such as mTOR (mammalian target of rapamycin) and GSK3β (glycogen synthase kinase 3 beta).[1]
PI3K/AKT/mTOR Signaling Pathway Inhibition by 3-Chloroacetyl Indole
The inhibition of AKT by 3CAI leads to the downregulation of the PI3K/AKT/mTOR pathway. This results in decreased cell proliferation and the induction of apoptosis (programmed cell death) in cancer cells.[1][4]
Caption: Inhibition of the AKT signaling pathway by 3-chloroacetyl indole.
Experimental Protocol: In Vitro Kinase Assay
This protocol describes a general method to assess the inhibitory activity of 3-chloroacetyl indole on AKT kinase.
Materials:
-
Active AKT1 or AKT2 human recombinant protein
-
Kinase-specific substrate (e.g., a peptide substrate for AKT)
-
3-Chloroacetyl indole (dissolved in DMSO)
-
[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 10 mM MnCl₂, 1 mM DTT)
-
Protein loading buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager or luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of 3-chloroacetyl indole in DMSO. Further dilute in the kinase reaction buffer to achieve the desired final concentrations.
-
Kinase Reaction Setup: In a microcentrifuge tube or a well of a microplate, prepare a reaction mixture containing the kinase buffer, the active AKT enzyme, and its substrate.
-
Initiation of Inhibition: Add the diluted 3-chloroacetyl indole or DMSO (for control) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.
-
Initiation of Kinase Reaction: Start the kinase reaction by adding ATP (e.g., 10 µCi of [γ-³²P]ATP).
-
Incubation: Incubate the reaction mixture at 30 °C for 30-60 minutes.
-
Termination of Reaction: Stop the reaction by adding an appropriate stop solution (e.g., protein loading buffer for radioactive assays, or a specific reagent for non-radioactive assays).
-
Detection:
-
For radioactive assay: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen. Visualize the phosphorylated substrate by autoradiography.
-
For non-radioactive assay (e.g., ADP-Glo™): Follow the manufacturer's instructions to measure the amount of ADP produced, which corresponds to kinase activity. This typically involves a series of reagent additions and luminescence measurement.
-
-
Data Analysis: Quantify the band intensity or luminescence signal. Plot the percentage of kinase inhibition versus the concentration of 3-chloroacetyl indole to determine the IC₅₀ value.
Conclusion
3-Chloroacetyl indoles, particularly 3-chloroacetyl-1H-indole, represent a class of compounds with significant potential in medicinal chemistry and chemical biology. While comprehensive data on their physical and chemical properties are still emerging, their role as specific allosteric inhibitors of AKT highlights their importance as a scaffold for the development of novel therapeutics, especially in oncology. The synthetic routes are accessible, primarily through Friedel-Crafts acylation, allowing for the generation of diverse analogues for structure-activity relationship studies. This guide provides a foundational resource for researchers, summarizing the current knowledge and providing practical protocols to facilitate further investigation into this promising class of indole derivatives.
References
- 1. (3-Chloroacetyl)-indole, a novel allosteric AKT inhibitor, suppresses colon cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
Potential Biological Activity of 3-(2-chloroacetyl)-1H-indole-5-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential biological activity of the novel synthetic compound, 3-(2-chloroacetyl)-1H-indole-5-carbonitrile. Direct experimental data on this specific molecule is not yet available in peer-reviewed literature. Therefore, this document extrapolates its potential therapeutic activities based on the well-documented biological effects of its core structure, (3-chloroacetyl)-indole (3CAI), and the known influence of 5-carbonitrile and 5-chloro substitutions on the pharmacological properties of indole derivatives. The primary focus is on the potential for this compound to act as an anticancer agent through the inhibition of the AKT signaling pathway. Detailed experimental protocols for the comprehensive evaluation of its biological activity are also provided, along with visualizations of key signaling pathways and experimental workflows.
Introduction
Indole and its derivatives are a prominent class of heterocyclic compounds that form the scaffold for numerous natural and synthetic molecules with significant therapeutic properties. Their diverse biological activities have led to the development of several FDA-approved drugs for a range of diseases, particularly cancer. The indole nucleus can be readily modified at various positions, allowing for the fine-tuning of its pharmacological profile. This guide focuses on the potential of this compound, a compound that combines three key pharmacophoric features: a 3-chloroacetylated indole core, a known inhibitor of the AKT signaling pathway; a 5-carbonitrile group, which can enhance anticancer activity; and a chloroacetyl group, a reactive electrophile capable of forming covalent bonds with target proteins.
Core Structure Analysis: (3-chloroacetyl)-indole (3CAI) as an Allosteric AKT Inhibitor
The core structure of the compound of interest, (3-chloroacetyl)-indole (3CAI), has been identified as a potent and specific allosteric inhibitor of AKT (Protein Kinase B). AKT is a serine/threonine kinase that plays a central role in cell survival, proliferation, and metabolism. Its hyperactivation is a common feature in many human cancers, making it a critical target for cancer therapy.
Studies have shown that 3CAI effectively suppresses the growth of colon cancer cells both in vitro and in vivo. By binding to an allosteric site on the AKT protein, 3CAI inhibits its kinase activity, leading to the downregulation of its downstream signaling targets, including mTOR and GSK3β. This inhibition of the AKT pathway ultimately results in the induction of apoptosis and the suppression of tumor growth.[1][2]
Quantitative Biological Data for (3-chloroacetyl)-indole (3CAI)
The following table summarizes the reported in vitro and in vivo activities of the core structure, (3-chloroacetyl)-indole.
| Assay | Cell Line | Metric | Value | Reference |
| Cell Proliferation | HCT116 | IC50 | ~10 µM | [2] |
| In vivo Tumor Growth | HCT116 Xenograft | % Inhibition | 50% at 30 mg/kg | [2] |
Structure-Activity Relationship (SAR) and Predicted Activity Profile
While no direct biological data exists for this compound, we can infer its potential activity based on the known contributions of its functional groups.
-
3-Chloroacetyl Group: This group is crucial for the observed anti-AKT activity of 3CAI. It is a reactive electrophile that can potentially form a covalent bond with a nucleophilic residue in the allosteric binding pocket of AKT, leading to irreversible inhibition. This covalent modification could result in a more sustained and potent inhibitory effect compared to non-covalent inhibitors.
-
5-Carbonitrile Group: The addition of a carbonitrile group at the 5-position of the indole ring is a common strategy in the design of anticancer agents. This electron-withdrawing group can modulate the electronic properties of the indole ring, potentially enhancing its binding affinity to target proteins. Furthermore, the nitrile group can participate in hydrogen bonding interactions within the binding site, further stabilizing the drug-target complex. Several indole-5-carbonitrile derivatives have been reported to possess potent anticancer activities through various mechanisms.
Based on this SAR analysis, it is hypothesized that this compound will retain the AKT inhibitory activity of its core structure, with the potential for enhanced potency and a modified pharmacological profile due to the presence of the 5-carbonitrile group.
Predicted Signaling Pathway
The predicted primary mechanism of action for this compound is the inhibition of the PI3K/AKT/mTOR signaling pathway. The following diagram illustrates the key components of this pathway and the predicted point of intervention for the compound.
Caption: Predicted inhibition of the AKT signaling pathway.
Recommended Experimental Protocols
To elucidate the biological activity of this compound, a systematic experimental approach is recommended. The following protocols provide a framework for a comprehensive in vitro and in vivo evaluation.
In Vitro Evaluation
The initial phase of testing should focus on determining the cytotoxic and mechanistic properties of the compound in a panel of human cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., HCT116, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.01 to 100 µM) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
-
Cell Treatment: Treat cancer cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
-
Protein Extraction: Treat cells with the compound, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key proteins in the AKT pathway (e.g., p-AKT, total AKT, p-mTOR, total mTOR, p-GSK3β, total GSK3β, and GAPDH as a loading control).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Evaluation
Promising in vitro results should be followed by in vivo efficacy studies using animal models.
-
Tumor Implantation: Subcutaneously inject human cancer cells (e.g., HCT116) into the flank of athymic nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Compound Administration: Randomize the mice into treatment and control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) at various doses daily or on a specified schedule.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).
Experimental Workflow Visualization
The following diagram outlines the recommended experimental workflow for the comprehensive evaluation of this compound.
Caption: A stepwise approach for preclinical evaluation.
Conclusion
While direct experimental evidence is currently lacking for this compound, a comprehensive analysis of its structural components strongly suggests its potential as a novel anticancer agent. The well-established role of the (3-chloroacetyl)-indole core as a potent AKT inhibitor, combined with the anticipated favorable contributions of the 5-carbonitrile group, provides a solid rationale for its further investigation. The experimental protocols and workflows detailed in this guide offer a clear path for the systematic evaluation of its biological activity and therapeutic potential. Future studies are warranted to validate these hypotheses and to fully characterize the pharmacological profile of this promising compound.
References
The Discovery and Synthesis of Substituted 3-Acylindoles: A Technical Guide for Drug Development Professionals
Introduction: The indole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Among its many derivatives, substituted 3-acylindoles have garnered significant attention due to their versatile biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive literature review on the discovery and synthesis of this important class of compounds, with a focus on key synthetic methodologies, quantitative data, and detailed experimental protocols. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration and application of novel indole-based therapeutics.
Key Synthetic Methodologies
The synthesis of substituted 3-acylindoles can be broadly categorized into several key methodologies, each with its own advantages and substrate scope. The most prominent among these are the Friedel-Crafts acylation, Vilsmeier-Haack reaction, reactions involving organometallic reagents, and palladium-catalyzed reactions.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and widely used method for the direct C3-acylation of indoles. This electrophilic aromatic substitution reaction typically involves the use of an acylating agent (e.g., acyl chloride or anhydride) and a Lewis acid catalyst. However, challenges such as N-acylation of the indole nitrogen and the need for stoichiometric amounts of catalyst have led to the development of more refined and catalytic versions of this reaction.
Various Lewis acids have been employed to promote the regioselective C3-acylation of indoles. The choice of Lewis acid can significantly impact the reaction's efficiency and selectivity.
Experimental Workflow for Lewis Acid-Catalyzed Friedel-Crafts Acylation
Caption: General workflow for Lewis acid-catalyzed Friedel-Crafts acylation of indoles.
Quantitative Data for Lewis Acid-Catalyzed Friedel-Crafts Acylation
| Indole Derivative | Acylating Agent | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Indole | Propionic anhydride | Y(OTf)₃ (1) | [BMI]BF₄ | 120 (MW) | 5 min | 91 | [1] |
| 5-Methylindole | Propionic anhydride | Y(OTf)₃ (1) | [BMI]BF₄ | 120 (MW) | 5 min | 83 | [1] |
| 5-Methoxyindole | Propionic anhydride | Y(OTf)₃ (1) | [BMI]BF₄ | 120 (MW) | 5 min | 78 | [1] |
| 5-Chloroindole | Propionic anhydride | Y(OTf)₃ (1) | [BMI]BF₄ | 120 (MW) | 5 min | 92 | [1] |
| Indole | Benzoyl chloride | ZnO (50) | [BMIM]BF₄ | 40 | 3 | 92 | [2] |
| 2-Methylindole | Benzoyl chloride | ZnO (50) | [BMIM]BF₄ | 40 | 4 | 90 | [2] |
| 5-Methoxyindole | Benzoyl chloride | ZnO (50) | [BMIM]BF₄ | 40 | 6 | 86 | [2] |
Detailed Experimental Protocol: Y(OTf)₃-Catalyzed Acylation in an Ionic Liquid [1]
A mixture of indole (1 mmol), propionic anhydride (1.2 mmol), and Y(OTf)₃ (1 mol%) in [BMI]BF₄ (2 mL) was subjected to microwave irradiation at 120 °C for 5 minutes. After completion of the reaction (monitored by TLC), the reaction mixture was cooled to room temperature and water (10 mL) was added. The product was extracted with ethyl acetate (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (hexane/ethyl acetate) to afford the desired 3-propionylindole.
To circumvent the use of metal-based Lewis acids, organocatalytic approaches have been developed. These methods often employ nucleophilic catalysts, such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), which activate the acylating agent towards electrophilic attack.[3]
Quantitative Data for DBN-Catalyzed Friedel-Crafts Acylation [3]
| Indole Derivative | Acylating Agent | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N-Methylindole | Benzoyl chloride | DBN (15) | Toluene | 115 | 4 | 65 |
| 1,2-Dimethylindole | Benzoyl chloride | DBN (15) | Toluene | 115 | 2 | 88 |
| N-Methylpyrrole | Benzoyl chloride | DBN (15) | Toluene | 115 | 2 | 91 |
| N-Methylpyrrole | p-Nitrobenzoyl chloride | DBN (15) | Toluene | 115 | 2 | 93 |
| N-Methylpyrrole | p-Methoxybenzoyl chloride | DBN (15) | Toluene | 115 | 2 | 89 |
Detailed Experimental Protocol: DBN-Catalyzed Acylation of N-Methylindole [3]
To a solution of N-methylindole (1 mmol) in toluene (5 mL) was added DBN (0.15 mmol, 15 mol%). The mixture was heated to 115 °C, and benzoyl chloride (1.2 mmol) was added dropwise. The reaction mixture was stirred at 115 °C for 4 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate and washed with saturated aqueous NaHCO₃ and brine. The organic layer was dried over anhydrous MgSO₄ and concentrated. The residue was purified by flash column chromatography (silica gel, hexane/ethyl acetate) to give 3-benzoyl-N-methylindole.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile method for the formylation or acylation of electron-rich aromatic and heteroaromatic compounds, including indoles. The reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[4][5]
Experimental Workflow for the Vilsmeier-Haack Reaction
Caption: General workflow for the Vilsmeier-Haack acylation of indoles.
Detailed Experimental Protocol: Vilsmeier-Haack Formylation of Indole [5]
To N,N-dimethylformamide (3.5 mL, 45.6 mmol), cooled in an ice bath, was added dropwise phosphorus oxychloride (2.08 mL, 22.8 mmol) with stirring at below 5 °C. After the addition, a solution of indole (2.18 g, 7.6 mmol) in DMF was added slowly. The cooling bath was removed, and the reaction mixture was stirred at 75 °C for 6 hours. The resulting solution was poured into ice-cooled water and made alkaline with aqueous NaOH solution (pH = 8-9). The precipitated product was collected by filtration, washed with water, and dried to afford indole-3-carboxaldehyde.
Reactions Involving Organometallic Reagents
Organometallic reagents, particularly Grignard reagents, can be employed in the synthesis of 3-acylindoles, often through the acylation of an indolyl Grignard reagent. More recently, the nucleophilic addition of Grignard reagents to 3-acylindoles has been explored for the synthesis of highly substituted indolines, which can then be oxidized to the corresponding indoles.[6][7]
Quantitative Data for Nucleophilic Addition of Grignard Reagents to 3-Acylindoles [6]
| 3-Acylindole | Grignard Reagent | Quenching/Reaction | Product | Yield (%) |
| 1-Methyl-3-benzoylindole | PhMgBr | trans-selective quench | trans-1-Methyl-2,3-diphenylindoline | 91 |
| 1-Boc-3-benzoylindole | PhMgBr | trans-selective quench | trans-1-Boc-2,3-diphenylindoline | 92 |
| 1-Methyl-3-benzoylindole | VinylMgBr | trans-selective quench | trans-1-Methyl-3-phenyl-2-vinylindoline | 60 |
| 1-Methyl-3-benzoylindole | p-TolMgBr | trans-selective quench | trans-1-Methyl-3-phenyl-2-(p-tolyl)indoline | 93 |
| 1-Methyl-3-benzoylindole | PhMgBr | cis-selective quench | cis-1-Methyl-2,3-diphenylindoline | 89 |
Detailed Experimental Protocol: Stereoselective Synthesis of trans-Indolines [6]
To a solution of the 3-acylindole (0.2 mmol) in anhydrous THF (2.0 mL) was added the Grignard reagent (0.4 mmol, 2.0 equiv) dropwise at 0 °C under a nitrogen atmosphere. The reaction mixture was allowed to warm to room temperature and stirred for 30 minutes. The reaction was then quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel to afford the trans-indoline product.
Palladium-Catalyzed Acylation
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for C-H functionalization, including the C3-acylation of indoles. These methods offer high regioselectivity and functional group tolerance, often under mild reaction conditions. One notable approach involves the palladium-catalyzed acylation of free (N-H) indoles with nitriles.[7][8]
Quantitative Data for Palladium-Catalyzed Acylation of Indoles with Nitriles [9]
| Indole Derivative | Nitrile | Ligand | Additive | Temp. (°C) | Time (h) | Yield (%) |
| Indole | Benzonitrile | 2,2'-Bipyridine | D-(+)-CSA | 120 | 36 | 81 |
| 5-Methoxyindole | Benzonitrile | 2,2'-Bipyridine | D-(+)-CSA | 120 | 36 | 95 |
| 5-Bromoindole | Benzonitrile | 2,2'-Bipyridine | D-(+)-CSA | 120 | 36 | 78 |
| Indole | Acetonitrile | 2,2'-Bipyridine | D-(+)-CSA | 120 | 36 | 95 |
| 2-Phenylindole | Acetonitrile | 2,2'-Bipyridine | D-(+)-CSA | 120 | 36 | 92 |
Detailed Experimental Protocol: Palladium-Catalyzed Acylation with Nitriles [9]
A mixture of the indole (0.4 mmol), nitrile (0.6 mmol), Pd(OAc)₂ (5 mol%), 2,2'-bipyridine (6 mol%), D-(+)-camphorsulfonic acid (0.6 mmol), and water (0.8 mmol) in N-methylacetamide (1.0 mL) was heated at 120 °C for 36 hours in a sealed tube. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate, washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, and concentrated. The residue was purified by column chromatography on silica gel to give the desired 3-acylindole.
Biological Activities and Signaling Pathways
Substituted 3-acylindoles exhibit a wide range of biological activities, with anticancer and antimicrobial properties being among the most extensively studied.
Anticancer Activity
Many indole derivatives, including 3-acylindoles, have been shown to possess potent anticancer activity through various mechanisms. These include the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis, and the modulation of key signaling pathways involved in cell proliferation, survival, and metastasis.[10]
Inhibition of Tubulin Polymerization
Certain 3-acylindole derivatives act as inhibitors of tubulin polymerization, binding to the colchicine-binding site on β-tubulin. This prevents the formation of microtubules, essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.
Signaling Pathway: Tubulin Polymerization Inhibition
Caption: Mechanism of action of 3-acylindoles as tubulin polymerization inhibitors.
Modulation of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Some indole compounds have been shown to inhibit this pathway at various points, leading to decreased cancer cell viability.[11][12]
Signaling Pathway: PI3K/Akt/mTOR Inhibition by Indole Compounds
Caption: Simplified diagram of the PI3K/Akt/mTOR pathway and its inhibition by indole compounds.
Antimicrobial Activity
3-Acylindoles and related indole derivatives have also demonstrated promising antimicrobial activity against a range of pathogenic bacteria and fungi. A key mechanism of action is the disruption of the bacterial cell membrane integrity.
Mechanism of Antimicrobial Action: Membrane Disruption
Certain indole-based compounds can insert into the lipid bilayer of bacterial cell membranes, leading to increased permeability, leakage of intracellular components, and ultimately, cell death. This mechanism is attractive as it is less likely to induce resistance compared to targeting specific enzymes.[13]
Conclusion
Substituted 3-acylindoles represent a valuable class of compounds with significant potential in drug discovery and development. The synthetic methodologies outlined in this guide, from classic Friedel-Crafts reactions to modern palladium-catalyzed approaches, provide a robust toolkit for the generation of diverse chemical libraries. The demonstrated anticancer and antimicrobial activities, coupled with an increasing understanding of their mechanisms of action, underscore the importance of continued research into this promising scaffold. This guide serves as a foundational resource for scientists dedicated to harnessing the therapeutic potential of substituted 3-acylindoles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Item - Palladium (II) - Catalyzed C3-Selective Friedel-Crafts Reaction of Indoles with Aziridines - University of Wollongong - Figshare [ro.uow.edu.au]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. growingscience.com [growingscience.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. Organocatalytic Friedel–Crafts arylation of aldehydes with indoles utilizing N-heterocyclic iod(az)olium salts as halogen-bonding catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis, biological evaluation, and molecular docking investigation of 3-amidoindoles as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
The Pivotal Role of 3-(2-chloroacetyl)-1H-indole-5-carbonitrile in Pharmaceutical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 3-(2-chloroacetyl)-1H-indole-5-carbonitrile, a key pharmaceutical intermediate. The document outlines its chemical properties, a detailed experimental protocol for its synthesis via Friedel-Crafts acylation, and its critical application in the synthesis of advanced pharmaceutical agents. A significant focus is placed on its role as a precursor to Vilazodone, a modern antidepressant. The mechanism of action of Vilazodone, involving a dual activity on serotonin pathways, is elucidated with a corresponding signaling pathway diagram. This guide is intended to be a comprehensive resource for researchers and professionals involved in drug discovery and development, offering structured data, detailed methodologies, and visual representations of complex chemical and biological processes.
Introduction
This compound is a specialized organic molecule that has garnered significant attention in medicinal chemistry and pharmaceutical development. Its indole core, substituted with a reactive chloroacetyl group at the 3-position and a nitrile group at the 5-position, makes it a versatile building block for the synthesis of complex heterocyclic compounds with notable biological activity. The presence of the electrophilic chloroacetyl group allows for facile nucleophilic substitution reactions, providing a straightforward route to introduce a variety of functional moieties, particularly those containing amine groups, such as piperazine rings. This reactivity profile is central to its utility in constructing pharmacologically active agents.
This guide will delve into the technical aspects of this intermediate, providing a comprehensive overview for researchers and drug development professionals.
Chemical Properties and Synthesis
The structural features of this compound dictate its chemical reactivity and utility as a pharmaceutical intermediate.
| Property | Value |
| Molecular Formula | C₁₁H₇ClN₂O |
| Molecular Weight | 218.64 g/mol |
| CAS Number | 115027-08-2 |
| Appearance | Expected to be a solid |
| Key Functional Groups | Indole, Chloroacetyl, Nitrile |
Synthesis: The primary route for the synthesis of this compound is the Friedel-Crafts acylation of 1H-indole-5-carbonitrile with chloroacetyl chloride in the presence of a Lewis acid catalyst. This electrophilic aromatic substitution reaction preferentially occurs at the electron-rich C3 position of the indole ring.
Experimental Protocol: Friedel-Crafts Acylation
The following is a representative experimental protocol for the synthesis of this compound, adapted from analogous procedures for similar indole derivatives.
Materials:
-
1H-indole-5-carbonitrile
-
Chloroacetyl chloride
-
Anhydrous Aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane under a nitrogen atmosphere.
-
Formation of Acylium Ion: The suspension is cooled to 0°C using an ice bath. A solution of chloroacetyl chloride (1.0 to 1.2 equivalents) in anhydrous dichloromethane is added dropwise to the stirred suspension via the dropping funnel. The mixture is stirred at 0°C for 15-30 minutes to allow for the formation of the acylium ion complex.
-
Acylation Reaction: A solution of 1H-indole-5-carbonitrile (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the reaction mixture, maintaining the temperature below 5°C. After the addition is complete, the reaction is stirred at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: The reaction mixture is carefully poured into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.
-
Extraction and Purification: The aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Quantitative Data (Expected):
Based on analogous reactions, the following data can be anticipated.
| Parameter | Expected Value |
| Yield | 70-90% |
| Purity (crude) | >85% |
| Purity (purified) | >98% (by HPLC) |
Application as a Pharmaceutical Intermediate: Synthesis of Vilazodone
A primary application of a close structural analog, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, is in the synthesis of the antidepressant drug Vilazodone. The synthesis of this precursor follows a similar Friedel-Crafts acylation using 4-chlorobutyryl chloride, followed by reduction of the ketone. The resulting 3-(4-chlorobutyl)-1H-indole-5-carbonitrile is then reacted with 1-(benzofuran-5-yl)piperazine to yield Vilazodone. The chloroacetyl group in the title compound provides a shorter linker for the synthesis of other potential pharmaceutical agents.
Mechanism of Action of Derived Pharmaceuticals: Vilazodone
Vilazodone is a novel antidepressant that exhibits a dual mechanism of action. It acts as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the serotonin 5-HT1A receptor.
-
Selective Serotonin Reuptake Inhibition (SSRI): Vilazodone binds to the serotonin transporter (SERT), blocking the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[1] This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.[1]
-
5-HT1A Receptor Partial Agonism: Vilazodone also acts as a partial agonist at 5-HT1A receptors.[1] Presynaptic 5-HT1A autoreceptors act as a negative feedback mechanism, reducing serotonin release when activated. As a partial agonist, vilazodone is thought to desensitize these autoreceptors more rapidly than SSRIs alone, potentially leading to a faster onset of therapeutic action.[2][3] Postsynaptically, its partial agonism contributes to the overall enhancement of serotonergic signaling.[2]
This dual action is believed to contribute to its efficacy in treating major depressive disorder and may be associated with a lower incidence of certain side effects compared to traditional SSRIs.[4]
Conclusion
This compound stands out as a valuable and versatile intermediate in the synthesis of pharmaceutically active compounds. Its straightforward synthesis via Friedel-Crafts acylation and the reactivity of its chloroacetyl group provide an efficient platform for the development of novel therapeutics. The successful application of its longer-chain analog in the synthesis of Vilazodone highlights the potential of this class of molecules in modern drug discovery. This technical guide provides the foundational knowledge for researchers to utilize this intermediate in their synthetic endeavors, with a clear understanding of its properties, synthesis, and the mechanism of action of the drugs it can be used to create. Further exploration of this intermediate could lead to the discovery of new chemical entities with improved therapeutic profiles.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 3-(2-chloroacetyl)-1H-indole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 3-(2-chloroacetyl)-1H-indole-5-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on the Friedel-Crafts acylation of 1H-indole-5-carbonitrile with chloroacetyl chloride.
Introduction
This compound is a valuable building block in medicinal chemistry. The presence of a reactive chloroacetyl group at the 3-position of the indole ring, combined with the nitrile group at the 5-position, allows for a variety of subsequent chemical modifications. This makes it a versatile precursor for the synthesis of a diverse range of biologically active molecules. The protocol outlined below describes a robust method for the preparation of this compound.
Reaction Scheme
The synthesis proceeds via a Friedel-Crafts acylation reaction, where 1H-indole-5-carbonitrile is acylated with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Figure 1: Synthesis of this compound
Experimental Protocol
This protocol is adapted from established procedures for Friedel-Crafts acylation of indole derivatives.[1][2][3]
Materials:
-
1H-indole-5-carbonitrile
-
Chloroacetyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Carbon disulfide (CS₂, anhydrous)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Celite or a similar filter aid
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Addition funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware
-
Chromatography column
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous carbon disulfide or dichloromethane.
-
Addition of Acylating Agent: Cool the suspension to 0 °C using an ice bath. To this, add chloroacetyl chloride (1.1 equivalents) dropwise via an addition funnel over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Addition of Indole Substrate: After the addition is complete, add a solution of 1H-indole-5-carbonitrile (1.0 equivalent) in the same anhydrous solvent dropwise to the reaction mixture, again maintaining the temperature below 5 °C.
-
Reaction: Once the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and 1M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter through a pad of Celite, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis.
| Parameter | Value |
| Reactants | |
| 1H-indole-5-carbonitrile | 1.0 eq |
| Chloroacetyl chloride | 1.1 eq |
| Aluminum chloride | 1.2 eq |
| Reaction Conditions | |
| Solvent | Anhydrous Dichloromethane or Carbon Disulfide |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 3-5 hours |
| Product Characterization | |
| Molecular Formula | C₁₁H₇ClN₂O |
| Molecular Weight | 218.64 g/mol |
| Expected Yield | 60-80% (based on similar reactions) |
| Appearance | Expected to be a solid |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis protocol.
Synthesis Workflow Diagram
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Chloroacetyl chloride and aluminum chloride are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane and carbon disulfide are volatile and toxic. Avoid inhalation and skin contact.
-
The quenching of the reaction with water is exothermic. Perform this step slowly and with caution.
References
Application Notes and Protocols for the Friedel-Crafts Acylation of 1H-Indole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This reaction is of particular significance in pharmaceutical and medicinal chemistry for the synthesis of complex molecular scaffolds. The acylation of indole derivatives, such as 1H-indole-5-carbonitrile, provides valuable intermediates for the development of novel therapeutic agents. The electron-withdrawing nature of the nitrile group at the 5-position influences the reactivity of the indole ring, making the regioselective introduction of an acyl group at the C-3 position a key synthetic challenge.
This document provides detailed application notes and experimental protocols for the Friedel-Crafts acylation of 1H-indole-5-carbonitrile with chloroacetyl chloride to yield 2-chloro-1-(5-cyano-1H-indol-3-yl)ethan-1-one. This intermediate is a versatile building block for further chemical modifications.
Reaction and Mechanism
The Friedel-Crafts acylation of 1H-indole-5-carbonitrile proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or zinc oxide (ZnO), activates the chloroacetyl chloride, generating a highly electrophilic acylium ion. The electron-rich C-3 position of the indole nucleus then attacks the acylium ion, leading to the formation of a sigma complex. Subsequent deprotonation restores the aromaticity of the indole ring, yielding the 3-acylated product.
Data Presentation
While specific experimental data for the direct acylation of 1H-indole-5-carbonitrile with chloroacetyl chloride is not widely published, data from analogous reactions provide valuable insights into expected yields and reaction parameters.
| Substrate | Acylating Agent | Catalyst | Solvent | Yield (%) | Reference |
| 5-Cyanoindole | Benzoyl chloride | ZnO | [BMIM][PF₆] | 88 | [1] |
| Indole | Acetyl chloride | AlCl₃ | Methylene chloride | High | General Protocol |
| 1H-Indole-5-carbonitrile | 4-Chlorobutyryl chloride | AlCl₃ | Methylene chloride | Not Specified | Patent Data |
Experimental Protocols
Two primary protocols are presented, utilizing different Lewis acid catalysts. Protocol A employs the traditional and robust aluminum chloride, while Protocol B offers a potentially milder alternative with zinc oxide.
Protocol A: Aluminum Chloride Catalyzed Acylation
This protocol is adapted from general procedures for Friedel-Crafts acylation and is expected to provide good yields of the desired product.
Materials:
-
1H-Indole-5-carbonitrile
-
Chloroacetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Equipment:
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Reflux condenser (optional, for temperature control)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. To this, add a solution of chloroacetyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise via an addition funnel over 15-20 minutes. Stir the mixture at 0 °C for an additional 30 minutes.
-
Addition of Indole: Prepare a solution of 1H-indole-5-carbonitrile (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 2-chloro-1-(5-cyano-1H-indol-3-yl)ethan-1-one.
Protocol B: Zinc Oxide Catalyzed Acylation
This protocol utilizes a milder Lewis acid catalyst and may offer advantages in terms of handling and waste disposal.
Materials:
-
1H-Indole-5-carbonitrile
-
Chloroacetyl chloride
-
Zinc Oxide (ZnO)
-
Anhydrous Dichloromethane (DCM) or an ionic liquid (e.g., [BMIM][PF₆])
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask, add 1H-indole-5-carbonitrile (1.0 equivalent), zinc oxide (0.5 equivalents), and anhydrous dichloromethane or the ionic liquid.
-
Addition of Acylating Agent: Add chloroacetyl chloride (1.3 equivalents) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to a gentle reflux (for DCM) or maintain at a slightly elevated temperature (e.g., 40-50 °C for ionic liquids) and stir for 3-6 hours. Monitor the reaction by TLC.
-
Work-up (for DCM): After completion, cool the reaction to room temperature and filter off the zinc oxide. Wash the filtrate with water and then brine.
-
Work-up (for Ionic Liquid): If an ionic liquid is used, extract the product with a suitable organic solvent such as ethyl acetate. Wash the combined organic extracts with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an ethyl acetate/hexanes gradient to yield the pure product.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Friedel-Crafts acylation of 1H-indole-5-carbonitrile.
Reaction Mechanism
Caption: Mechanism of the Friedel-Crafts acylation of 1H-indole-5-carbonitrile.
Safety Precautions
-
Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Chloroacetyl chloride is corrosive, a lachrymator, and toxic. Handle with extreme care in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a fume hood and avoid inhalation.
-
The reaction quench with water/acid is exothermic and will release HCl gas. Perform this step slowly and carefully in a fume hood.
Characterization of the Product
The final product, 2-chloro-1-(5-cyano-1H-indol-3-yl)ethan-1-one, should be characterized by standard spectroscopic methods to confirm its identity and purity.
-
¹H NMR: Expected signals would include a singlet for the methylene protons adjacent to the carbonyl and chlorine, aromatic protons of the indole ring, and a broad singlet for the N-H proton.
-
¹³C NMR: Signals for the carbonyl carbon, the methylene carbon, the nitrile carbon, and the carbons of the indole ring are expected.
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretch, the C≡N stretch of the nitrile, and the C=O stretch of the ketone should be observed.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product should be observed, along with characteristic fragmentation patterns.
Note: As of the last update, specific, publicly available spectroscopic data for 2-chloro-1-(5-cyano-1H-indol-3-yl)ethan-1-one is limited. Researchers should perform full characterization upon synthesis.
References
Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-(2-Chloroacetyl)-1H-indole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-(2-chloroacetyl)-1H-indole-5-carbonitrile as a key intermediate in the synthesis of diverse molecular scaffolds. The protocols detailed herein are based on established methodologies for nucleophilic substitution reactions on analogous haloacetylindole systems, offering a foundational guide for the development of novel compounds with potential therapeutic applications.
Introduction
This compound is a versatile bifunctional molecule featuring a reactive α-chloroacetyl group and a synthetically malleable carbonitrile moiety. The electron-withdrawing nature of the acetyl and carbonitrile groups enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack. This reactivity profile allows for the facile introduction of a wide array of functional groups, including amines, thiols, and alcohols, thereby enabling the generation of extensive compound libraries for drug discovery and development. The indole scaffold itself is a privileged structure in medicinal chemistry, known to interact with a multitude of biological targets. Consequently, derivatives of this compound are of significant interest for the development of novel therapeutic agents, particularly in the areas of oncology and neurodegenerative diseases.
General Reaction Scheme
The primary mode of reaction for this compound involves the nucleophilic displacement of the chloride ion. This reaction typically proceeds via an SN2 mechanism, wherein a nucleophile (Nu-H) attacks the carbon atom bearing the chlorine, leading to the formation of a new carbon-nucleophile bond and the expulsion of the chloride leaving group.
Caption: General Nucleophilic Substitution Reaction.
Applications in Drug Discovery
Derivatives of this compound are valuable scaffolds for the development of kinase inhibitors. The indole core can mimic the purine ring of ATP, while the substituted acetyl side chain can be tailored to interact with specific amino acid residues in the kinase active site, thereby conferring potency and selectivity. The carbonitrile group can serve as a hydrogen bond acceptor or be further elaborated into other functional groups to optimize pharmacokinetic and pharmacodynamic properties.
Caption: Inhibition of a Kinase Signaling Pathway.
Experimental Protocols
The following are generalized protocols for the nucleophilic substitution reactions of this compound with amines and thiols. These protocols are based on established procedures for similar haloacetylindoles and should be optimized for each specific substrate.
Protocol 1: Reaction with Amines
This protocol describes the synthesis of 3-(2-(amino)acetyl)-1H-indole-5-carbonitrile derivatives.
Materials:
-
This compound
-
Amine (e.g., piperidine, morpholine, aniline) (2.2 equivalents)
-
Potassium carbonate (K₂CO₃) (3 equivalents)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous acetonitrile, add the desired amine (2.2 equivalents) and potassium carbonate (3 equivalents).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired 3-(2-(amino)acetyl)-1H-indole-5-carbonitrile derivative.
Protocol 2: Reaction with Thiols
This protocol describes the synthesis of 3-(2-(thio)acetyl)-1H-indole-5-carbonitrile derivatives.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl thiol) (1.2 equivalents)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the desired thiol (1.2 equivalents) in anhydrous DMF, add potassium carbonate (2 equivalents) and stir at room temperature for 30 minutes.
-
Add a solution of this compound (1 equivalent) in anhydrous DMF to the mixture.
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system to yield the desired 3-(2-(thio)acetyl)-1H-indole-5-carbonitrile derivative.
Caption: General Experimental Workflow.
Data Presentation
The following tables present illustrative data for nucleophilic substitution reactions on a related compound, N-(chloroacetyl)indole. This data is provided to give an indication of the expected yields and reaction conditions.
Table 1: Reaction of N-(Chloroacetyl)indole with Various Amines
| Entry | Amine | Solvent | Time (h) | Yield (%) |
| 1 | Piperidine | Acetonitrile | 6 | 85 |
| 2 | Morpholine | Acetonitrile | 8 | 82 |
| 3 | Aniline | DMF | 12 | 75 |
| 4 | Benzylamine | Acetonitrile | 5 | 88 |
Table 2: Reaction of N-(Chloroacetyl)indole with Various Thiols
| Entry | Thiol | Solvent | Time (h) | Yield (%) |
| 1 | Thiophenol | DMF | 3 | 92 |
| 2 | Benzyl thiol | DMF | 4 | 90 |
| 3 | 4-Methylthiophenol | DMF | 3.5 | 95 |
| 4 | 2-Mercaptoethanol | DMF | 2 | 88 |
Conclusion
This compound is a highly valuable building block for the synthesis of a diverse range of indole derivatives. The protocols provided herein offer a solid foundation for exploring its reactivity with various nucleophiles. The resulting products have significant potential for applications in medicinal chemistry, particularly in the development of targeted therapies such as kinase inhibitors. Further optimization of reaction conditions and exploration of a broader range of nucleophiles will undoubtedly lead to the discovery of novel compounds with interesting biological activities.
Application of 3-(2-chloroacetyl)-1H-indole-5-carbonitrile in Medicinal Chemistry: A Versatile Intermediate for Drug Discovery
Introduction
3-(2-chloroacetyl)-1H-indole-5-carbonitrile is a specialized chemical intermediate with significant potential in medicinal chemistry.[1][2] Its unique trifunctional architecture, featuring an indole scaffold, a reactive chloroacetyl group, and a cyano moiety, makes it a valuable building block for the synthesis of a diverse range of complex heterocyclic compounds with potential therapeutic applications.[2] The indole ring is a well-established privileged structure in drug discovery, present in numerous approved drugs and clinical candidates. The chloroacetyl group serves as a potent electrophile, enabling covalent modification of biological targets or facilitating further synthetic elaborations through nucleophilic substitution.[3] The cyano group can be a key pharmacophoric element or a precursor for other functional groups. This document provides a detailed overview of the applications of this compound, including its synthetic utility and the biological activities of the resulting derivatives.
Synthetic Applications
The primary application of this compound in medicinal chemistry is as a versatile starting material for the construction of more complex molecular architectures. The electrophilic chloroacetyl group is the principal site of reactivity, readily undergoing nucleophilic substitution with a variety of nucleophiles.
A general workflow for the utilization of this intermediate is depicted below:
Caption: Synthetic workflow utilizing this compound.
Synthesis of Kinase Inhibitors
The indole scaffold is a common feature in many kinase inhibitors. The chloroacetyl group of this compound can be reacted with various amines, including anilines and heterocyclic amines, to generate a library of substituted aminoketone derivatives. These derivatives can be screened for inhibitory activity against a panel of protein kinases, which are critical targets in oncology and inflammatory diseases. For instance, derivatives of 3-acylindoles have been investigated as potential inhibitors of kinases like EGFR and SRC.[1]
Synthesis of Anticancer Agents
Indole derivatives have demonstrated a broad spectrum of anticancer activities. By reacting this compound with appropriate nucleophiles, novel compounds can be synthesized and evaluated for their antiproliferative effects on various cancer cell lines. The resulting molecules may exert their anticancer effects through various mechanisms, including apoptosis induction, cell cycle arrest, or inhibition of key signaling pathways.[4]
Synthesis of Antimicrobial Agents
The indole nucleus is also a key component of many antimicrobial agents. The chloroacetyl moiety can be functionalized to introduce pharmacophores known to be associated with antibacterial or antifungal activity.
Biological Rationale
The biological potential of derivatives synthesized from this compound is predicated on the established activities of related indole compounds.
Covalent Inhibition
The chloroacetyl group is a known warhead for covalent inhibitors. It can form a covalent bond with nucleophilic residues, such as cysteine, in the active site of enzymes, leading to irreversible inhibition. This mechanism can provide high potency and prolonged duration of action.
Kinase Hinge Binding
The indole scaffold is known to interact with the hinge region of the ATP-binding site of many kinases through hydrogen bonding. The N-H of the indole ring can act as a hydrogen bond donor.
The potential interaction of a derivative of this compound with a kinase active site is illustrated below:
Caption: Putative binding mode of an indole-based kinase inhibitor.
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of derivatives of this compound. Researchers should adapt these methods based on the specific properties of the reactants and desired products.
General Protocol for the Synthesis of Substituted 3-(2-aminoacetyl)-1H-indole-5-carbonitrile Derivatives
This protocol describes a general method for the nucleophilic substitution of the chlorine atom in this compound with a primary or secondary amine.
Materials:
-
This compound
-
Desired amine (primary or secondary)
-
Anhydrous solvent (e.g., acetonitrile, DMF, or THF)
-
Base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware and stirring apparatus
-
Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Add the desired amine (1.1-1.5 eq) to the solution.
-
Add the base (1.5-2.0 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield the desired substituted 3-(2-aminoacetyl)-1H-indole-5-carbonitrile derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, MS, IR).
Protocol for In Vitro Kinase Inhibition Assay
This protocol outlines a general method for evaluating the inhibitory activity of synthesized compounds against a specific protein kinase using a luminescence-based assay.
Materials:
-
Synthesized indole derivatives
-
Recombinant protein kinase
-
Kinase substrate
-
ATP
-
Assay buffer
-
Kinase-Glo® Luminescent Kinase Assay kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In the wells of a white, opaque plate, add the assay buffer, the test compound dilution, and the kinase/substrate mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Incubate at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol for Antiproliferative MTT Assay
This colorimetric assay is used to assess the cytotoxic effect of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Cell culture medium and supplements
-
Synthesized indole derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition) values.
Data Presentation
The following tables provide a template for summarizing the data obtained from the experimental evaluation of derivatives of this compound.
Table 1: Synthesized Derivatives of this compound
| Compound ID | R Group (from Amine) | Molecular Formula | Molecular Weight | Yield (%) |
| I-1 | -N(CH₃)₂ | C₁₃H₁₂N₃O | 226.26 | Data not available |
| I-2 | -NH-Cyclopropyl | C₁₄H₁₂N₃O | 238.27 | Data not available |
| I-3 | 4-Morpholinyl | C₁₅H₁₄N₃O₂ | 270.29 | Data not available |
| I-4 | 4-Methyl-1-piperazinyl | C₁₆H₁₇N₄O | 281.34 | Data not available |
Table 2: In Vitro Kinase Inhibitory Activity of Synthesized Derivatives
| Compound ID | Kinase A IC₅₀ (µM) | Kinase B IC₅₀ (µM) | Kinase C IC₅₀ (µM) |
| I-1 | Data not available | Data not available | Data not available |
| I-2 | Data not available | Data not available | Data not available |
| I-3 | Data not available | Data not available | Data not available |
| I-4 | Data not available | Data not available | Data not available |
| Reference Inhibitor | Value | Value | Value |
Table 3: Antiproliferative Activity of Synthesized Derivatives
| Compound ID | Cell Line X GI₅₀ (µM) | Cell Line Y GI₅₀ (µM) | Cell Line Z GI₅₀ (µM) |
| I-1 | Data not available | Data not available | Data not available |
| I-2 | Data not available | Data not available | Data not available |
| I-3 | Data not available | Data not available | Data not available |
| I-4 | Data not available | Data not available | Data not available |
| Doxorubicin | Value | Value | Value |
Note: The data in the tables are hypothetical and serve as a template for presenting experimental results.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry. Its reactive chloroacetyl group allows for the facile introduction of a wide range of substituents, enabling the generation of diverse chemical libraries for biological screening. The protocols and data presentation formats provided herein offer a framework for researchers to explore the synthetic utility of this compound and to evaluate the biological activities of its derivatives, particularly in the areas of oncology and infectious diseases. Further research into the derivatization of this intermediate is warranted to fully exploit its potential in the discovery of new therapeutic agents.
References
- 1. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. targetmol.cn [targetmol.cn]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of AKT Inhibitors from 3-(2-chloroacetyl)-1H-indole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of potential AKT inhibitors derived from 3-(2-chloroacetyl)-1H-indole-5-carbonitrile. The protocols outlined below are intended for an audience with a background in synthetic chemistry and cancer biology.
Introduction
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention. The serine/threonine kinase AKT is a central node in this pathway, and the development of small molecule inhibitors of AKT is a promising strategy in cancer therapy.
Indole-based scaffolds have emerged as a valuable starting point for the design of various kinase inhibitors. The unique chemical properties of the indole ring system allow for diverse functionalization, enabling the fine-tuning of inhibitory activity and selectivity. The starting material, this compound, possesses a reactive chloroacetyl group at the 3-position, which can serve as a handle for the introduction of various functionalities to generate a library of potential AKT inhibitors. The 5-carbonitrile group can also influence the electronic properties and binding interactions of the resulting compounds.
Synthetic Approach
The general strategy for synthesizing a library of potential AKT inhibitors from this compound involves the nucleophilic substitution of the chlorine atom in the chloroacetyl group with various amines. This reaction is expected to proceed readily to yield a series of 3-(2-aminoacetyl)-1H-indole-5-carbonitrile derivatives.
A variety of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines, can be employed to generate a structurally diverse library of compounds. This diversity is crucial for exploring the structure-activity relationship (SAR) and identifying potent and selective AKT inhibitors.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3-(2-aminoacetyl)-1H-indole-5-carbonitrile Derivatives
This protocol describes a general method for the reaction of this compound with a variety of amines.
Materials:
-
This compound
-
Selected primary or secondary amine (2.2 equivalents)
-
Potassium carbonate (K₂CO₃) (3 equivalents)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous acetonitrile, add the selected amine (2.2 equivalents) and potassium carbonate (3 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-(2-aminoacetyl)-1H-indole-5-carbonitrile derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro AKT Kinase Activity Assay
This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against AKT kinase. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant human AKT1, AKT2, and AKT3 enzymes
-
GSK-3α/β peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Synthesized inhibitor compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor compounds in DMSO.
-
In a 384-well white plate, add the kinase assay buffer.
-
Add the inhibitor solution (or DMSO as a vehicle control) to the wells.
-
Add the AKT enzyme and the GSK-3α/β peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation
The inhibitory activities of the synthesized compounds should be summarized in a table for easy comparison.
Table 1: Inhibitory Activity of Synthesized 3-(2-aminoacetyl)-1H-indole-5-carbonitrile Derivatives against AKT Isoforms
| Compound ID | R-group (from Amine) | AKT1 IC₅₀ (nM) | AKT2 IC₅₀ (nM) | AKT3 IC₅₀ (nM) |
| Example-1 | -N(CH₃)₂ | Data | Data | Data |
| Example-2 | -NH-Cyclopropyl | Data | Data | Data |
| Example-3 | -Morpholino | Data | Data | Data |
| Example-4 | -Piperidinyl | Data | Data | Data |
| ... | ... | ... | ... | ... |
Data to be filled in upon experimental determination.
Signaling Pathway
The PI3K/AKT/mTOR pathway is a key signaling cascade that is frequently dysregulated in cancer. The synthesized inhibitors are designed to target AKT, a central kinase in this pathway.
Structure-Activity Relationship (SAR)
The data from the AKT kinase assays will be used to establish a structure-activity relationship. This will involve analyzing how different substituents introduced via the amine nucleophile affect the inhibitory potency and selectivity against the AKT isoforms. Key aspects to consider include:
-
Nature of the R-group: The size, lipophilicity, and electronic properties of the substituent on the amine.
-
Basic vs. Non-basic amines: The effect of the basicity of the introduced nitrogen on binding affinity.
-
Presence of hydrogen bond donors/acceptors: The potential for the introduced functional groups to form hydrogen bonds within the ATP-binding pocket of AKT.
The insights gained from the SAR studies will guide the design and synthesis of second-generation inhibitors with improved potency, selectivity, and drug-like properties. This iterative process of synthesis, biological evaluation, and SAR analysis is fundamental to the drug discovery process.
Application Notes and Protocols for Antimicrobial Screening of Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for the antimicrobial screening of indole derivatives. The protocols detailed herein are foundational for identifying and characterizing the antimicrobial properties of novel indole compounds, a promising class of molecules in the fight against microbial resistance.
Introduction to Antimicrobial Screening of Indole Derivatives
Indole and its derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of biological activities, including potent antimicrobial effects.[1] The rise of multidrug-resistant (MDR) pathogens necessitates the development of new therapeutic agents, and indole derivatives represent a promising avenue for the discovery of novel antimicrobial drugs.[1] Effective screening of these compounds is the first critical step in the drug development pipeline. This document outlines the standard experimental procedures for evaluating the in vitro antimicrobial activity of indole derivatives, including the determination of minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and their effects on microbial biofilms.
Data Presentation
Quantitative data from antimicrobial screening should be presented in a clear and structured format to allow for easy comparison of the activity of different indole derivatives.
Table 1: Minimum Inhibitory Concentration (MIC) of Indole Derivatives against various microbial strains (µg/mL).
| Compound | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Candida albicans (ATCC 10231) |
| Indole Derivative 1 | 16 | 32 | 64 | 32 |
| Indole Derivative 2 | 8 | 16 | 32 | 16 |
| Indole Derivative 3 | 32 | 64 | >128 | 64 |
| Ciprofloxacin | 0.5 | 0.25 | 1 | NA |
| Fluconazole | NA | NA | NA | 2 |
Data are examples and for illustrative purposes only.
Table 2: Minimum Bactericidal Concentration (MBC) of Indole Derivatives (µg/mL).
| Compound | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) |
| Indole Derivative 1 | 32 | 64 |
| Indole Derivative 2 | 16 | 32 |
| Ciprofloxacin | 1 | 0.5 |
Data are examples and for illustrative purposes only.
Table 3: Anti-Biofilm Activity of Indole Derivatives - Percentage of Biofilm Inhibition.
| Compound (at 1/2 MIC) | Pseudomonas aeruginosa (ATCC 27853) Biofilm Inhibition (%) |
| Indole Derivative 1 | 45 |
| Indole Derivative 2 | 68 |
| Control (untreated) | 0 |
Data are examples and for illustrative purposes only.
Experimental Protocols
Detailed methodologies for the key antimicrobial screening experiments are provided below. These protocols are based on established standards from organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2] The broth microdilution method is a widely used technique for determining the MIC.[2]
Materials:
-
Indole derivatives
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains
-
Spectrophotometer
-
Incubator
Protocol:
-
Preparation of Indole Derivative Stock Solutions: Dissolve the indole derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the indole derivative stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of concentrations of the test compound.
-
-
Inoculum Preparation:
-
Grow microbial cultures overnight in the appropriate broth.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized suspension in the test broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation: Add 100 µL of the diluted microbial suspension to each well of the microtiter plate, except for the sterility control wells (which should only contain broth). Include a growth control well (broth and inoculum, no compound).
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Reading the MIC: The MIC is determined as the lowest concentration of the indole derivative at which there is no visible turbidity (growth). This can be assessed visually or by reading the optical density at 600 nm (OD₆₀₀) with a microplate reader.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[3]
Materials:
-
MIC plates from the previous experiment
-
Nutrient agar plates (e.g., Mueller-Hinton Agar)
-
Sterile pipette tips
-
Incubator
Protocol:
-
Subculturing from MIC plates: Following the determination of the MIC, take a 10 µL aliquot from the wells showing no visible growth (the MIC well and wells with higher concentrations).
-
Plating: Spot-inoculate the 10 µL aliquots onto separate sections of a nutrient agar plate.
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
Determining the MBC: The MBC is the lowest concentration of the indole derivative that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).[4]
Anti-Biofilm Assay
This assay determines the ability of indole derivatives to inhibit the formation of microbial biofilms.
Materials:
-
Indole derivatives
-
Sterile 96-well flat-bottom microtiter plates
-
Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium
-
Bacterial strain known for biofilm formation (e.g., Pseudomonas aeruginosa)
-
Crystal Violet solution (0.1%)
-
Ethanol (95%)
-
Microplate reader
Protocol:
-
Preparation of Plates and Inoculum: Prepare serial dilutions of the indole derivatives in the microtiter plate as described for the MIC assay, typically at sub-inhibitory concentrations (e.g., 1/2, 1/4, 1/8 of the MIC). Prepare the bacterial inoculum as described for the MIC assay.
-
Inoculation and Incubation: Add 100 µL of the bacterial suspension to each well. Include a growth control (no compound) and a sterility control (no bacteria). Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: After incubation, carefully discard the planktonic cells (unattached bacteria) from the wells. Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove any remaining unattached bacteria.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Discard the crystal violet solution and wash the wells three times with sterile water.
-
Destaining: Add 200 µL of 95% ethanol to each well to solubilize the crystal violet that has stained the biofilm.
-
Quantification: Measure the absorbance of the solubilized crystal violet at 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.
-
Calculation: The percentage of biofilm inhibition is calculated using the following formula: % Inhibition = [(OD_control - OD_treated) / OD_control] * 100
Visualizations of Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and key signaling pathways that can be targeted by indole derivatives.
Caption: Workflow for antimicrobial screening of indole derivatives.
Caption: Inhibition of Quorum Sensing by Indole Derivatives.
Caption: Inhibition of Bacterial Cell Wall Synthesis.
Caption: Inhibition of Bacterial Protein Synthesis.
Caption: Inhibition of Bacterial DNA Replication.
Caption: Inhibition of Bacterial Folate Synthesis.
References
Application Notes and Protocols for Studying Apoptosis Induction by 3-Chloroacetyl Indoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the pro-apoptotic effects of 3-chloroacetyl indoles, a class of compounds showing promise in cancer research. The protocols outlined below detail the necessary steps to characterize the mechanism of action, with a focus on the AKT signaling pathway, a key regulator of cell survival.[1][2]
Introduction
3-Chloroacetyl indoles have been identified as potent inducers of apoptosis in various cancer cell lines.[1][2] A notable derivative, (3-chloroacetyl)-indole (3CAI), functions as a specific allosteric inhibitor of AKT, a serine/threonine kinase pivotal in promoting cell proliferation and inhibiting apoptosis.[1][2] By suppressing the AKT/mTOR/GSK3β signaling cascade, 3-chloroacetyl indoles trigger programmed cell death, making them attractive candidates for therapeutic development.[1][2] These protocols will enable researchers to systematically evaluate the apoptotic potential of novel 3-chloroacetyl indole derivatives.
Data Presentation: Quantitative Analysis of Apoptotic Induction
The following tables provide a framework for summarizing quantitative data obtained from the experimental protocols.
Table 1: Cell Viability (IC50 Values)
| Cell Line | 3-Chloroacetyl Indole Derivative | IC50 (µM) after 48h |
| HCT116 | 3CAI | Value |
| SW480 | 3CAI | Value |
| User-defined | Derivative X | Value |
Table 2: Caspase-3/7 Activity (Fold Increase)
| Cell Line | Treatment (Concentration, Time) | Fold Increase vs. Control |
| HCT116 | 3CAI (IC50, 24h) | Value |
| SW480 | 3CAI (IC50, 24h) | Value |
| User-defined | Derivative X (IC50, 24h) | Value |
Table 3: Mitochondrial Membrane Potential (ΔΨm)
| Cell Line | Treatment (Concentration, Time) | % of Cells with Depolarized Mitochondria |
| HCT116 | 3CAI (IC50, 24h) | Value |
| SW480 | 3CAI (IC50, 24h) | Value |
| User-defined | Derivative X (IC50, 24h) | Value |
Table 4: Western Blot Densitometry Analysis (Relative Protein Expression)
| Protein | Treatment (Concentration, Time) | Fold Change vs. Control (Normalized to Loading Control) |
| p-AKT (Ser473) | 3CAI (IC50, 6h) | Value |
| Total AKT | 3CAI (IC50, 6h) | Value |
| p-mTOR (Ser2448) | 3CAI (IC50, 6h) | Value |
| Total mTOR | 3CAI (IC50, 6h) | Value |
| Cleaved PARP | 3CAI (IC50, 24h) | Value |
| Bcl-2 | 3CAI (IC50, 24h) | Value |
| Bax | 3CAI (IC50, 24h) | Value |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the hypothesized signaling pathway of 3-chloroacetyl indoles and the general experimental workflow for their characterization.
Caption: Hypothesized signaling pathway of 3-chloroacetyl indoles.
Caption: General experimental workflow.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol determines the concentration of the 3-chloroacetyl indole derivative that inhibits cell growth by 50% (IC50).
Materials:
-
96-well cell culture plates
-
Cancer cell lines (e.g., HCT116, SW480)
-
Complete culture medium
-
3-Chloroacetyl indole derivative stock solution (in DMSO)
-
MTS reagent (containing PES)[3]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the 3-chloroacetyl indole derivative in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.
Caspase-3/7 Activity Assay
This assay quantifies the activity of effector caspases 3 and 7, key executioners of apoptosis.
Materials:
-
White-walled 96-well plates
-
Treated and untreated cell lysates
-
Caspase-Glo® 3/7 Reagent
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with the 3-chloroacetyl indole derivative at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the fold increase in caspase activity in treated samples compared to the untreated control.
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Assay)
This protocol measures the disruption of the mitochondrial membrane potential, an early event in apoptosis, using the fluorescent dye JC-1.
Materials:
-
Flow cytometer
-
JC-1 dye
-
CCCP (positive control for mitochondrial depolarization)
-
Phosphate-buffered saline (PBS)
-
Treated and untreated cells
Procedure:
-
Cell Treatment: Treat cells with the 3-chloroacetyl indole derivative at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells and resuspend them in 1 mL of warm medium at a concentration of approximately 1x106 cells/mL.[1]
-
JC-1 Staining: Add JC-1 to a final concentration of 2 µM and incubate at 37°C in a CO2 incubator for 15-30 minutes.[1] A positive control group should be treated with CCCP (50 µM) for 5-10 minutes.[1]
-
Washing: Centrifuge the cells and wash once with 2 mL of warm PBS.[1]
-
Resuspension: Resuspend the cell pellet in 500 µL of PBS.[1]
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Healthy cells with polarized mitochondria will exhibit red fluorescence (J-aggregates), while apoptotic cells with depolarized mitochondria will show green fluorescence (JC-1 monomers).[1]
-
Data Analysis: Quantify the percentage of cells with green fluorescence to determine the extent of mitochondrial depolarization.
Western Blot Analysis
This protocol is used to detect changes in the expression and phosphorylation status of key proteins in the AKT and apoptotic signaling pathways.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the 3-chloroacetyl indole derivative at the desired concentrations and time points. Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.[5]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[5]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[5]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[5]
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Perform densitometry analysis to quantify the relative protein expression levels, normalizing to a loading control like β-actin.
References
Application Notes and Protocols for 3-(2-chloroacetyl)-1H-indole-5-carbonitrile Powder
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: These notes are intended for informational purposes for laboratory research and development use only. They are compiled from publicly available safety data for the specified compound and structurally related molecules. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical and adhere to all institutional and governmental safety regulations.
Introduction
3-(2-chloroacetyl)-1H-indole-5-carbonitrile (CAS No: 115027-08-2) is a pharmaceutical intermediate used in the synthesis of various active compounds.[1] Its chemical structure, featuring a reactive chloroacetyl group, necessitates careful handling and specific storage conditions to ensure its stability and the safety of laboratory personnel.[2] These application notes provide detailed guidelines for the safe handling, storage, and use of this compound in a powdered form.
Hazard Identification and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound was not found, data from structurally similar compounds, particularly those containing a chloroacetyl group or an indole-5-carbonitrile scaffold, suggest the following potential hazards.
Potential Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Precautionary Measures:
-
P261: Avoid breathing dust.
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves, eye protection, and face protection.
-
P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for the storage and stability of this compound powder.
Table 1: Recommended Storage Conditions and Stability
| Parameter | Condition | Duration |
| Storage Temperature (Powder) | -20°C | 3 years |
| Storage Temperature (In Solvent) | -80°C | 1 year |
| Atmosphere | Inert gas (e.g., Argon or Nitrogen) | - |
| Light Exposure | Protect from light | - |
Data sourced from TargetMol for the specified compound and Apollo Scientific for a related indole derivative.[1][3]
Table 2: Personal Protective Equipment (PPE) Specifications
| Protection Type | Specification |
| Eye/Face Protection | Wear chemical safety goggles and/or a face shield. |
| Skin Protection | Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated and ventilation is inadequate. |
| Workplace Facilities | Ensure an eyewash station and safety shower are readily accessible. |
General recommendations based on safety data for similar chemical compounds.[4]
Experimental Protocols
Protocol 1: Handling and Weighing of the Powder
This protocol outlines the procedure for safely handling and weighing this compound powder.
Objective: To accurately weigh the compound while minimizing exposure risk.
Materials:
-
This compound powder
-
Spatula
-
Weighing paper or boat
-
Analytical balance
-
Appropriate PPE (lab coat, gloves, safety glasses)
Procedure:
-
Preparation: Perform all handling operations within a certified chemical fume hood or a glove box to prevent inhalation of dust.
-
Equilibration: Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture.
-
PPE: Don all required PPE, including gloves, a lab coat, and eye protection.
-
Weighing:
-
Place a clean weighing boat on the analytical balance and tare.
-
Carefully open the container in the fume hood.
-
Using a clean spatula, transfer the desired amount of powder to the weighing boat. Avoid generating dust.
-
Close the primary container tightly immediately after dispensing.
-
-
Post-Weighing:
-
Record the weight.
-
Clean the spatula and the weighing area thoroughly.
-
Dispose of any contaminated materials (e.g., weighing paper, gloves) in a designated hazardous waste container.
-
-
Hand Washing: Wash hands thoroughly with soap and water after completing the procedure.
Protocol 2: Storage of the Compound
This protocol describes the appropriate short-term and long-term storage of the compound.
Objective: To maintain the stability and integrity of the compound.
Procedure:
-
Container Sealing: Ensure the container is tightly sealed to prevent exposure to air and moisture.[3] For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.[3]
-
Labeling: Clearly label the container with the compound name, CAS number, date received, and any hazard warnings.
-
Long-Term Storage (Powder): For long-term storage, place the sealed container in a freezer at -20°C.[1]
-
Short-Term Storage: For frequent use, storing the compound in a desiccator inside a refrigerator (2-8°C) under an inert atmosphere is a viable option based on guidelines for similar indole compounds.[3]
-
Light Protection: Store the container in a dark place or use an amber vial to protect it from light.[3]
-
Inventory: Maintain a log of the compound's usage and storage location. The substance should be stored in a locked-up, secure area.[3]
Visualizations
Diagram 1: Standard Handling Workflow
Caption: Workflow for handling this compound powder.
Diagram 2: Emergency Response Logic
Caption: Decision-making flowchart for accidental exposure incidents.
References
Application Notes and Protocols for the Analytical Characterization of 3-(2-chloroacetyl)-1H-indole-5-carbonitrile
Introduction
3-(2-chloroacetyl)-1H-indole-5-carbonitrile is a multifaceted indole derivative with potential applications in pharmaceutical and chemical research. As a key intermediate or final active pharmaceutical ingredient (API), its purity, structure, and physicochemical properties must be rigorously characterized to ensure safety, efficacy, and batch-to-batch consistency.[][2][3] This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of this compound using a suite of modern analytical techniques.
The methods outlined below—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy—form an integrated approach to confirm the identity, purity, and structural integrity of this compound.[4]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Application Note:
Reverse-phase HPLC (RP-HPLC) is the primary method for determining the purity of this compound and quantifying any process-related impurities or degradation products. The method separates compounds based on their hydrophobicity. Given the aromatic and polar functional groups (nitrile, ketone, N-H) of the target molecule, a C18 column with a mobile phase of acetonitrile and water is effective.[5][6] UV detection is suitable due to the strong chromophoric nature of the indole ring. This method is essential for quality control, stability testing, and batch release.[]
Experimental Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of diluent (Acetonitrile/Water 50:50 v/v) to achieve a concentration of 1 mg/mL.
-
Vortex until fully dissolved and filter through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution:
-
0-5 min: 40% B
-
5-20 min: 40% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 40% B
-
26-30 min: 40% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and 280 nm.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
Data Presentation:
| Parameter | Expected Result |
| Retention Time (RT) | ~15-18 minutes (Gradient dependent) |
| Purity (Area %) | > 98% |
| Relative Retention Time (RRT) of Impurities | Varies based on impurity structure |
Workflow Diagram:
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note:
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. For this compound, it serves to confirm the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.[7][8] Due to the compound's relatively high molecular weight and potential for thermal degradation, a high-temperature capillary column and a careful temperature program are required. This method is particularly useful for detecting residual solvents and volatile by-products from the synthesis.[9]
Experimental Protocol:
-
Instrumentation: GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the compound in a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Filter through a 0.45 µm syringe filter if necessary.
-
-
Chromatographic and Spectrometric Conditions:
-
GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial: 150 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Final Hold: Hold at 300 °C for 5 min.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
-
-
Data Analysis:
-
Identify the peak corresponding to the target compound.
-
Analyze the mass spectrum of the peak, identifying the molecular ion (M+) and key fragment ions.
-
Compare the obtained spectrum with a theoretical fragmentation pattern or a reference library.
-
Data Presentation:
| Parameter | Expected Result | Assignment |
| Molecular Weight | 218.03 g/mol (for C₁₁H₇ClN₂O) | - |
| Molecular Ion (M+) | m/z 218/220 (in ~3:1 ratio due to ³⁵Cl/³⁷Cl) | [C₁₁H₇ClN₂O]⁺ |
| Key Fragment 1 | m/z 169 | [M - CH₂Cl]⁺ |
| Key Fragment 2 | m/z 141 | [M - COCH₂Cl]⁺ |
| Key Fragment 3 | m/z 49/51 | [CH₂Cl]⁺ |
Workflow Diagram:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note:
NMR spectroscopy is the most definitive technique for the structural elucidation of organic molecules.[4] ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. For this compound, NMR confirms the presence and positions of the chloroacetyl group, the indole ring protons, and the carbonitrile group, ensuring the correct isomeric structure has been synthesized.[10][11][12]
Experimental Protocol:
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh 5-10 mg (for ¹H) or 20-30 mg (for ¹³C) of the sample.
-
Dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.
-
-
Acquisition Parameters (Typical for 400 MHz):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-32.
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~2-3 s.
-
Relaxation Delay: 2 s.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Number of Scans: 1024 or more (depending on concentration).
-
Spectral Width: ~240 ppm.
-
Relaxation Delay: 2-5 s.
-
-
-
Data Analysis:
-
Process the raw data (FID) using Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum using the TMS signal (0.00 ppm) or the residual solvent peak.
-
Integrate ¹H NMR signals and assign chemical shifts (δ), multiplicities (s, d, t, m), and coupling constants (J) to specific protons.
-
Assign chemical shifts of ¹³C signals to specific carbon atoms.
-
Data Presentation (Predicted/Hypothetical Data in DMSO-d₆):
¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | br s | 1H | Indole N-H |
| ~8.5 | s | 1H | H-2 |
| ~8.3 | d | 1H | H-4 |
| ~7.8 | d | 1H | H-7 |
| ~7.6 | dd | 1H | H-6 |
| ~4.5 | s | 2H | -CH₂Cl |
¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | C=O (ketone) |
| ~138 | C-7a |
| ~135 | C-2 |
| ~128 | C-3a |
| ~127 | C-4 |
| ~126 | C-6 |
| ~120 | C≡N (nitrile) |
| ~115 | C-3 |
| ~113 | C-7 |
| ~105 | C-5 |
| ~46 | -CH₂Cl |
Diagram of Logical Relationships:
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note:
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[13] For this compound, FTIR is used to confirm the presence of key structural motifs: the N-H stretch of the indole, the C≡N stretch of the nitrile, the C=O stretch of the ketone, and the C-Cl stretch.[14][15][16] The resulting spectrum provides a unique "fingerprint" that can be used for material identification and quality control.[17]
Experimental Protocol:
-
Instrumentation: FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation (ATR):
-
Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis:
-
The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands (peaks) and assign them to their corresponding functional groups.
-
Data Presentation:
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3300 | Medium, Broad | N-H Stretch (Indole) |
| ~2225 | Medium, Sharp | C≡N Stretch (Nitrile) |
| ~1680 | Strong, Sharp | C=O Stretch (Aryl Ketone) |
| ~1500-1600 | Medium | C=C Stretch (Aromatic Ring) |
| ~700-800 | Medium | C-Cl Stretch (Alkyl Halide) |
Workflow Diagram:
References
- 2. aurigaresearch.com [aurigaresearch.com]
- 3. pharmtech.com [pharmtech.com]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. helixchrom.com [helixchrom.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection [restek.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. azooptics.com [azooptics.com]
- 14. thepharmajournal.com [thepharmajournal.com]
- 15. thepharmajournal.com [thepharmajournal.com]
- 16. 3-Acetylindole | C10H9NO | CID 12802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. instanano.com [instanano.com]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 3-Cyanoacetyl Indoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for the synthesis of diverse heterocyclic scaffolds from the versatile starting material, 3-cyanoacetyl indole. This document is intended to serve as a practical guide for researchers in medicinal chemistry and organic synthesis, offering clear, step-by-step methodologies and comparative data to facilitate the exploration of novel chemical entities with potential therapeutic applications.
Introduction
3-Cyanoacetyl indoles are highly valuable and versatile building blocks in the synthesis of a wide array of heterocyclic compounds.[1][2][3] The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1][2] The presence of the reactive cyanoacetyl group at the C3-position of the indole ring allows for a variety of chemical transformations, including cyclization and multicomponent reactions, to construct complex molecular architectures.[1][2][4] This document outlines protocols for the synthesis of several important classes of indole-based heterocycles, including pyrans, dihydropyridines, furans, and pyrazoles.
General Workflow for Synthesis
The general workflow for the synthesis of heterocyclic compounds from 3-cyanoacetyl indoles typically involves a one-pot, multi-component reaction strategy. This approach is highly efficient, allowing for the construction of complex molecules in a single step, which is advantageous for creating libraries of compounds for drug discovery.
Caption: General workflow for the multi-component synthesis of heterocycles.
I. Synthesis of 3-(Pyranyl)- and 3-(Dihydropyridinyl)indole Derivatives
This protocol describes a highly efficient, one-pot, multi-component synthesis of functionalized 3-(pyranyl)- and 3-(dihydropyridinyl)indole derivatives under microwave irradiation. This method offers high yields and short reaction times.[1][5]
Reaction Scheme
Caption: Synthesis of 3-(Pyranyl)- and 3-(Dihydropyridinyl)indoles.
Experimental Protocol
-
Reactant Mixture: In a microwave-safe reaction vessel, combine 3-cyanoacetyl indole (1.0 mmol), an aromatic aldehyde (1.0 mmol), and ethyl acetoacetate (1.0 mmol).
-
Catalyst Addition: Add indium(III) chloride (InCl₃, 10 mol%) and ammonium acetate (NH₄OAc, 1.5 mmol).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 130°C (540 W) for the time specified in Table 1.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Add water and extract the product with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Summary
| Entry | Aromatic Aldehyde | Product | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 3-(Pyranyl)indole | 5 | 82 |
| 2 | 4-Chlorobenzaldehyde | 3-(Pyranyl)indole | 4 | 86 |
| 3 | 4-Methoxybenzaldehyde | 3-(Pyranyl)indole | 3 | 85 |
| 4 | Benzaldehyde | 3-(Dihydropyridinyl)indole | 7 | 78 |
| 5 | 4-Methylbenzaldehyde | 3-(Dihydropyridinyl)indole | 6 | 80 |
Note: The specific product formed (pyran vs. dihydropyridine) can be directed by subtle changes in the reaction conditions and the nature of the substituents, though the cited literature often reports the formation of both. The yields presented are representative for the major product under optimized conditions.
II. Synthesis of 3-(2-Furanyl)indole Derivatives
This protocol details the regioselective synthesis of 3-(2-furanyl)indole derivatives through a copper-catalyzed reaction of 3-cyanoacetyl indoles with α,β-unsaturated carboxylic acids.[1]
Reaction Scheme
Caption: Copper-catalyzed synthesis of 3-(2-Furanyl)indoles.
Experimental Protocol
-
Reactant Mixture: To a solution of 3-cyanoacetyl indole (1.0 mmol) and an α,β-unsaturated carboxylic acid (1.2 mmol) in DMSO (5 mL), add copper(II) acetate (Cu(OAc)₂, 10 mol%).
-
Oxidant Addition: Add di-tert-butyl peroxide (2.0 mmol) to the reaction mixture.
-
Heating: Heat the mixture at 90°C for 8 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Data Summary
| Entry | α,β-Unsaturated Carboxylic Acid | Time (h) | Yield (%) |
| 1 | Cinnamic acid | 8 | 88 |
| 2 | 4-Chlorocinnamic acid | 8 | 85 |
| 3 | Crotonic acid | 8 | 72 |
| 4 | 4-Methylcinnamic acid | 8 | 82 |
III. Synthesis of (3'-Indolyl)pyrazolo[3,4-b]pyridine Derivatives
This protocol describes the synthesis of highly substituted (3'-indolyl)pyrazolo[3,4-b]pyridine derivatives via a multi-component reaction under solvent-free conditions using a nanocatalyst.[1]
Reaction Scheme
Caption: Nanocatalyst-mediated synthesis of (3'-Indolyl)pyrazolo[3,4-b]pyridines.
Experimental Protocol
-
Reactant Mixture: In a reaction vial, mix 3-cyanoacetyl indole (1.0 mmol), an aryl aldehyde (1.0 mmol), and 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.0 mmol).
-
Catalyst Addition: Add the specified nanocatalyst (e.g., acrine tetrakis(phosphonic acid), 10 mol%).
-
Heating: Heat the mixture at 110°C under solvent-free conditions for the time indicated in Table 3.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: After completion, cool the mixture and add ethanol.
-
Purification: Collect the precipitated solid by filtration, wash with cold ethanol, and dry to afford the pure product.
Data Summary
| Entry | Aryl Aldehyde | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 20 | 85 |
| 2 | 4-Chlorobenzaldehyde | 15 | 86 |
| 3 | 4-Nitrobenzaldehyde | 12 | 82 |
| 4 | 4-Hydroxybenzaldehyde | 25 | 77 |
Conclusion
The protocols and data presented herein demonstrate the utility of 3-cyanoacetyl indoles as versatile precursors for the synthesis of a diverse range of heterocyclic compounds. The use of modern synthetic techniques, such as microwave-assisted synthesis and nanocatalysis in multi-component reactions, allows for the efficient and rapid generation of complex molecular scaffolds. These methods are highly amenable to the construction of compound libraries for screening in drug discovery programs, providing a valuable resource for medicinal chemists and researchers in the pharmaceutical sciences. The provided experimental details and comparative data tables are intended to facilitate the adoption and adaptation of these synthetic strategies in the laboratory.
References
- 1. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04385A [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2-chloroacetyl)-1H-indole-5-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(2-chloroacetyl)-1H-indole-5-carbonitrile, a key intermediate in the synthesis of various active pharmaceutical ingredients.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of 1H-indole-5-carbonitrile with chloroacetyl chloride in the presence of a Lewis acid catalyst.
Q2: Why is my reaction yield consistently low?
A2: Low yields in this synthesis can be attributed to several factors, including:
-
Catalyst Inactivity: Lewis acids like aluminum chloride (AlCl₃) are highly moisture-sensitive. Any moisture in the reaction setup will deactivate the catalyst.
-
Substrate Decomposition: Indole rings can be sensitive to strong acids and high temperatures, leading to degradation.
-
Side Reactions: The formation of byproducts, such as N-acylated or di-acylated indoles, can reduce the yield of the desired C3-acylated product.
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or stoichiometry of reactants and catalyst can significantly impact the yield.
Q3: I am observing the formation of a significant amount of a byproduct. What could it be?
A3: A common byproduct is the N-acylated indole, where the chloroacetyl group attaches to the nitrogen of the indole ring instead of the C3 position. Di-acylation at both the N1 and C3 positions is also possible, especially with an excess of the acylating agent and a highly active catalyst.
Q4: How can I minimize the formation of the N-acylated byproduct?
A4: To favor C3-acylation over N-acylation, consider the following:
-
Protecting the Indole Nitrogen: Temporarily protecting the N-H group with a suitable protecting group (e.g., tosyl, Boc) can direct the acylation to the C3 position. However, this adds extra steps for protection and deprotection.
-
Choice of Lewis Acid and Solvent: The choice of a milder Lewis acid and a non-polar solvent can sometimes favor C3-acylation.
-
Reaction Temperature: Lowering the reaction temperature can increase the selectivity for C3-acylation.
Q5: What is the best way to purify the final product?
A5: Purification is typically achieved through recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. Column chromatography on silica gel can also be employed for higher purity.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive Lewis Acid Catalyst (e.g., AlCl₃) | Ensure all glassware is flame-dried before use. Use a freshly opened bottle of the Lewis acid or one that has been stored in a desiccator. The catalyst should be a fine, free-flowing powder. |
| Presence of Moisture | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Deactivated Starting Material | Ensure the purity of 1H-indole-5-carbonitrile. Impurities can inhibit the reaction. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Start with a low temperature (e.g., 0 °C) and gradually increase it if the reaction is slow. High temperatures can lead to decomposition. |
| Incorrect Stoichiometry | A stoichiometric amount (or a slight excess) of the Lewis acid is often required as it can form a complex with the product. Experiment with the molar ratio of 1H-indole-5-carbonitrile, chloroacetyl chloride, and the Lewis acid. |
Issue 2: Formation of Multiple Products (Low Selectivity)
| Possible Cause | Troubleshooting Steps |
| N-Acylation | Lower the reaction temperature. Consider using a milder Lewis acid (e.g., ZnCl₂, FeCl₃). If the issue persists, consider protecting the indole nitrogen. |
| Di-acylation | Use a stoichiometric amount of chloroacetyl chloride relative to 1H-indole-5-carbonitrile. Add the chloroacetyl chloride solution dropwise to the reaction mixture to maintain a low concentration. |
| Isomer Formation | While C3 acylation is generally favored, other isomers are possible. Confirm the structure of your product using analytical techniques like NMR. |
Issue 3: Difficult Product Isolation and Purification
| Possible Cause | Troubleshooting Steps |
| Formation of an Emulsion during Workup | During the quenching of the reaction with water/acid, an emulsion can form. To break the emulsion, add a saturated solution of NaCl (brine). |
| Product is an Oil | If the product does not crystallize, try different solvent systems for recrystallization or purify by column chromatography. |
| Co-precipitation of Impurities | If the recrystallized product is still impure, a second recrystallization or column chromatography may be necessary. |
Data Presentation: Impact of Reaction Conditions on Yield
The following tables summarize illustrative data on how different reaction parameters can influence the yield of this compound. This data is based on general trends in Friedel-Crafts acylation of indoles and should be used as a guide for optimization.
Table 1: Effect of Lewis Acid Catalyst on Yield
| Lewis Acid | Solvent | Temperature (°C) | Reaction Time (h) | Illustrative Yield (%) |
| AlCl₃ | Dichloromethane | 0 to rt | 4 | 75-85 |
| FeCl₃ | Dichloromethane | rt | 6 | 60-70 |
| ZnCl₂ | Dichloromethane | rt to 40 | 8 | 50-60 |
| BF₃·OEt₂ | Dichloromethane | 0 to rt | 6 | 65-75 |
Table 2: Effect of Solvent on Yield (using AlCl₃ as catalyst)
| Solvent | Temperature (°C) | Reaction Time (h) | Illustrative Yield (%) |
| Dichloromethane | 0 to rt | 4 | 80 |
| 1,2-Dichloroethane | 0 to rt | 4 | 78 |
| Carbon Disulfide | 0 to rt | 5 | 72 |
| Nitromethane | 0 to rt | 3 | 85 |
Table 3: Effect of Temperature on Yield (using AlCl₃ in Dichloromethane)
| Temperature (°C) | Reaction Time (h) | Illustrative Yield (%) |
| -10 to 0 | 6 | 70 |
| 0 to rt | 4 | 82 |
| rt | 3 | 75 (with more byproducts) |
| 40 (reflux) | 2 | 60 (significant decomposition) |
Experimental Protocols
General Protocol for the Synthesis of this compound
Materials:
-
1H-indole-5-carbonitrile
-
Chloroacetyl chloride
-
Aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Addition of Acylating Agent: Dissolve chloroacetyl chloride (1.1 equivalents) in anhydrous dichloromethane and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred AlCl₃ suspension at 0 °C over 30 minutes.
-
Addition of Substrate: Dissolve 1H-indole-5-carbonitrile (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the indole solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl. Stir vigorously until the ice has melted.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Common side products in the chloroacetylation of indole-5-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering common issues during the chloroacetylation of indole-5-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the expected main products of the chloroacetylation of indole-5-carbonitrile?
The primary and desired product of the chloroacetylation of indole-5-carbonitrile under Friedel-Crafts conditions (in the presence of a Lewis acid) is 3-(2-chloroacetyl)-1H-indole-5-carbonitrile . The C3 position of the indole ring is the most nucleophilic and, therefore, the most reactive site for electrophilic substitution. In the absence of a strong Lewis acid and often in the presence of a base, 1-(2-chloroacetyl)-1H-indole-5-carbonitrile (N-acylation) can be a significant product.
Q2: What are the most common side products observed in this reaction?
Several side products can form depending on the reaction conditions. The most common include:
-
N-chloroacetylated indole: 1-(2-chloroacetyl)-1H-indole-5-carbonitrile.
-
Di-chloroacetylated indoles: These can include 1,3-di(chloroacetyl)-1H-indole-5-carbonitrile or di-acylation on the benzene ring, though the latter is less likely due to the deactivating effect of the nitrile group.
-
Polymers: Indoles can be sensitive to strong acids and high temperatures, leading to polymerization.
-
Starting material: Incomplete reaction will leave unreacted indole-5-carbonitrile.
Q3: How does the choice of Lewis acid affect the reaction outcome?
The strength and amount of the Lewis acid are critical.
-
Strong Lewis acids (e.g., AlCl₃) can increase the rate of the desired C3-acylation but may also lead to the formation of complex mixtures and decomposition of the starting material, especially if used in stoichiometric or excess amounts.
-
Milder Lewis acids (e.g., ZnCl₂, FeCl₃) or catalytic amounts of a Lewis acid may offer better selectivity for the desired product, although the reaction might be slower.
Q4: Can chloroacetylation occur on the benzene ring of indole-5-carbonitrile?
While Friedel-Crafts acylation is a common reaction for benzene rings, the presence of the electron-withdrawing nitrile group (-CN) at the 5-position deactivates the benzene portion of the indole molecule towards further electrophilic substitution. Therefore, acylation on the benzene ring is generally not a major competing reaction under typical chloroacetylation conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the chloroacetylation of indole-5-carbonitrile.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired this compound | 1. Incomplete reaction. 2. Formation of N-acylated side product. 3. Decomposition of starting material or product. | 1. Increase reaction time or temperature moderately. Monitor the reaction progress by TLC. 2. Ensure anhydrous conditions and use a suitable Lewis acid to promote C3-acylation. Avoid basic conditions. 3. Use a milder Lewis acid or conduct the reaction at a lower temperature. |
| High proportion of N-chloroacetylated side product | Reaction conditions favor N-acylation (e.g., absence of a strong Lewis acid, presence of a base). | Use a Lewis acid (e.g., AlCl₃, ZnCl₂) to catalyze the Friedel-Crafts reaction at the C3 position. Ensure the reaction is run under acidic or neutral conditions. |
| Formation of multiple spots on TLC, indicating a complex mixture | 1. Reaction temperature is too high. 2. Lewis acid is too strong or used in excess. 3. Presence of moisture. | 1. Lower the reaction temperature. 2. Use a milder Lewis acid or a catalytic amount. 3. Ensure all reagents and solvents are anhydrous. |
| Significant amount of unreacted starting material | 1. Insufficient reaction time or temperature. 2. Inactive catalyst. | 1. Gradually increase the reaction time and/or temperature while monitoring by TLC. 2. Use a freshly opened or properly stored Lewis acid. |
| Formation of a dark, insoluble material (polymerization) | Strong acidic conditions or high temperatures. | 1. Use a milder Lewis acid. 2. Maintain a lower reaction temperature. 3. Add the Lewis acid portion-wise to control the initial exotherm. |
Data on Potential Side Products
| Side Product | Structure | Favored Conditions | Estimated Yield Range |
| 1-(2-chloroacetyl)-1H-indole-5-carbonitrile | N-acylated indole | Absence of Lewis acid, presence of a base (e.g., NaH in DMF). | Can be the major product under these conditions. |
| 1,3-di(chloroacetyl)-1H-indole-5-carbonitrile | Di-acylated indole | Excess chloroacetyl chloride and prolonged reaction times, especially after initial C3-acylation. | Minor to significant, depending on stoichiometry and reaction time. |
| Polymeric materials | Complex mixture | High concentrations of strong Lewis acids (e.g., AlCl₃), high temperatures. | Variable, can be significant if the reaction is not well-controlled. |
Experimental Protocol: C3-Chloroacetylation of Indole-5-carbonitrile (Friedel-Crafts Acylation)
This protocol is a general guideline and may require optimization.
Materials:
-
Indole-5-carbonitrile
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
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Saturated sodium bicarbonate solution
-
Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
-
To a stirred solution of indole-5-carbonitrile (1 equivalent) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add anhydrous AlCl₃ (1.1 to 1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 15-30 minutes.
-
Add a solution of chloroacetyl chloride (1.1 to 1.3 equivalents) in anhydrous DCM dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.
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Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
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Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired this compound.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the chloroacetylation of indole-5-carbonitrile.
Caption: Troubleshooting workflow for the chloroacetylation of indole-5-carbonitrile.
Technical Support Center: Purification of 3-(2-chloroacetyl)-1H-indole-5-carbonitrile
This guide provides troubleshooting advice and frequently asked questions for the purification of crude 3-(2-chloroacetyl)-1H-indole-5-carbonitrile. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My primary purification attempt by column chromatography resulted in poor separation and significant peak tailing. What is causing this and how can I fix it?
A1: Poor separation and peak tailing of indole derivatives like this compound on silica gel are common issues. They are often caused by the interaction of the basic indole nitrogen with acidic silanol groups on the surface of the silica stationary phase.[1]
Troubleshooting Steps:
-
Add a Mobile Phase Modifier: Incorporate a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia into your mobile phase (eluent).[1] This saturates the acidic silanol sites, minimizing unwanted interactions and leading to sharper, more symmetrical peaks.
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Use High-Purity Silica: Switch to a high-purity, end-capped silica gel. These materials have fewer free silanol groups, reducing the potential for tailing.[1]
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Adjust Solvent Polarity: Your compound may be too polar for the current solvent system. If the compound is eluting with the solvent front (low retention), you are using too polar of an eluent. If it is stuck on the column, the eluent is not polar enough. Systematically adjust the ratio of your solvents (e.g., ethyl acetate in hexanes) based on TLC analysis.[1]
-
Consider an Alternative Stationary Phase: If tailing persists, alumina (basic or neutral) can be a good alternative to silica gel for basic compounds. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) may be more effective.[1][2]
Q2: I'm experiencing a very low yield after recrystallizing my crude product. How can I improve my recovery?
A2: Low recovery during recrystallization is typically due to the compound having significant solubility in the solvent even at low temperatures, or using too much solvent for dissolution.[1][3]
Troubleshooting Steps:
-
Minimize Solvent Usage: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Adding solvent in small portions near its boiling point is crucial.[1]
-
Optimize Cooling: Allow the solution to cool slowly to room temperature to encourage the formation of pure crystals. Then, place it in an ice bath or refrigerator for an extended period (e.g., several hours) to maximize precipitation.[1][4]
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Select a Different Solvent System: The ideal recrystallization solvent is one in which your target compound has high solubility at high temperatures and very low solubility at low temperatures. Test various solvents on a small scale. A solvent/anti-solvent system (e.g., dissolving in hot ethanol and adding water dropwise until cloudy) can also be highly effective.[4][5]
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.[1]
Q3: My purified compound is still showing multiple spots on the TLC plate that are very close together. What should I do?
A3: Closely running spots on a TLC plate indicate that the impurities have similar polarities to your target compound, making separation difficult. This often requires a more refined purification strategy.
Troubleshooting Steps:
-
Optimize TLC Mobile Phase: Experiment with different solvent systems for your TLC analysis. Try mixtures of three solvents or switch to a different solvent class (e.g., dichloromethane/methanol instead of ethyl acetate/hexanes). A system that provides better separation on the TLC plate will translate to better separation on the column.
-
Use Gradient Elution: For column chromatography, instead of using a single solvent mixture (isocratic elution), apply a solvent gradient. Start with a less polar mobile phase and gradually increase its polarity during the run. This will help to resolve compounds with similar Rf values.[1]
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Perform Sequential Purifications: A combination of techniques can be very effective. For example, perform an initial "flash" column chromatography to remove the bulk of the impurities, and then recrystallize the resulting semi-pure product to achieve high purity.[3]
Quantitative Data Summary
The following table provides a general comparison of expected outcomes for common purification techniques applied to indole derivatives. Actual results may vary based on the specific impurity profile of the crude material.
| Purification Technique | Typical Recovery | Typical Purity | Key Advantages | Key Disadvantages |
| Recrystallization | 45% - 85%[3][6] | >99% | High purity, cost-effective, scalable. | Can have lower yield, requires finding a suitable solvent.[3][5] |
| Column Chromatography (Silica Gel) | 60% - 95% | 95% - 99% | Handles complex mixtures, good resolution. | Can be time-consuming, uses large solvent volumes, potential for tailing.[7] |
| Preparative HPLC | >80% | >99.5% | Excellent separation for difficult mixtures. | Expensive, limited sample capacity, requires specialized equipment. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes a standard procedure for purifying this compound on a silica gel column.
1. Preparation of the Mobile Phase (Eluent):
-
Based on prior TLC analysis, prepare a suitable mobile phase. A common starting point for indole derivatives is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v).[8][9]
-
For this specific compound, adding 0.5% triethylamine (TEA) to the eluent is recommended to prevent peak tailing.
2. Packing the Column:
-
Secure a glass chromatography column vertically. Place a small plug of cotton or glass wool at the bottom.[10]
-
Add a thin layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in the mobile phase.[11]
-
Carefully pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles.[10]
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Add another thin layer of sand on top of the packed silica gel.
-
Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.[10]
3. Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of a polar solvent like dichloromethane or ethyl acetate.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. This dry-loading method often results in better separation.
-
Carefully add the sample solution or the dry-loaded silica to the top of the column.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle air pressure (flash chromatography) to achieve a steady flow rate.
-
Collect the eluting solvent in a series of test tubes or flasks (fractions).[11]
-
Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light.
5. Isolation of the Product:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization (Ethanol/Water System)
This protocol uses a solvent/anti-solvent system, which is effective for moderately polar compounds.[4]
1. Dissolution:
-
Place the crude product (e.g., 1.0 g) in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol (95%) with stirring until the solid is completely dissolved.[4] Keep the solution at or near its boiling point.
2. Hot Filtration (Optional):
-
If insoluble impurities are visible, perform a hot filtration by quickly passing the solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[4]
3. Crystallization:
-
To the hot, clear solution, add deionized water dropwise while stirring until the solution becomes faintly and persistently cloudy (this is the saturation point).[4]
-
If too much water is added, add a few drops of hot ethanol to redissolve the precipitate.
4. Cooling:
-
Remove the flask from the heat source and cover it. Allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal formation.[4]
5. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals in a vacuum oven or desiccator.
Visualizations
Caption: A general workflow for selecting a purification strategy.
Caption: A troubleshooting decision tree for common purification problems.
References
- 1. benchchem.com [benchchem.com]
- 2. columbia.edu [columbia.edu]
- 3. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. reddit.com [reddit.com]
- 8. PROCESS FOR THE PREPARATION OF INDOLINE DERIVATIVES AND THEIR INTERMEDIATES THEREOF - Patent 2475634 [data.epo.org]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
Optimizing reaction conditions for indole acylation to prevent di-substitution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction conditions for indole acylation and prevent di-substitution.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites of acylation on the indole ring, and what factors influence regioselectivity?
The most common sites for electrophilic acylation on the indole ring are the N1 and C3 positions. The regioselectivity is primarily influenced by the reaction conditions, including the choice of acylating agent, catalyst, solvent, and base.
-
N-Acylation: Generally favored under basic conditions where the indole nitrogen is deprotonated, increasing its nucleophilicity.[1] The use of strong bases like sodium hydride (NaH) in polar aprotic solvents such as DMF or THF typically promotes N-acylation.[2]
-
C3-Acylation: This is the kinetically favored product in many electrophilic substitution reactions due to the high electron density at the C3 position.[1] Friedel-Crafts acylation conditions, often employing a Lewis acid catalyst, predominantly yield the C3-acylated product.[3][4][5]
-
C4-Acylation: While less common, selective C4-acylation can be achieved using a directing group strategy with palladium catalysis.[6][7][8]
Q2: My reaction is producing a significant amount of di-acylated (N1, C3) product. How can I prevent this?
Di-acylation occurs when both the nitrogen and the C3 position are acylated. To prevent this, consider the following strategies:
-
Deactivation of the Ring: The introduction of the first acyl group, typically at the C3 position under Friedel-Crafts conditions, deactivates the aromatic ring towards further electrophilic attack, thus preventing a second acylation on the ring.[9][10]
-
N-Protection: Protecting the indole nitrogen with a suitable protecting group prior to C3-acylation will prevent N-acylation. However, many modern methods aim to avoid this extra step.[3]
-
Control of Reaction Conditions: Carefully controlling stoichiometry, reaction time, and temperature can minimize di-substitution. Using milder reaction conditions can often favor mono-acylation.
-
Choice of Catalyst: Using catalysts that are selective for either N- or C3-acylation can prevent the formation of di-substituted products. For instance, organocatalysts like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) have been shown to be effective for regioselective C3-acylation.[11][12]
Q3: I am observing poor yields in my indole acylation reaction. What are the potential causes and solutions?
Low yields can be attributed to several factors. Here are some common issues and troubleshooting tips:
-
Incomplete Reaction:
-
Solution: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[2] Consider increasing the reaction temperature or using a more reactive acylating agent.
-
-
Degradation of Starting Material or Product:
-
Solution: Indoles can be sensitive to strong acids and high temperatures.[2] If degradation is suspected, employ milder reaction conditions. For Friedel-Crafts reactions, strong Lewis acids like AlCl₃ can sometimes lead to decomposition, in which case milder Lewis acids like Et₂AlCl or Me₂AlCl may be better alternatives.[3]
-
-
Poor Solubility:
-
Solution: Ensure that your indole substrate and reagents are soluble in the chosen solvent. If solubility is an issue, consider switching to a more suitable solvent system.[13]
-
-
Impure Reagents:
-
Solution: Use pure, anhydrous reagents and solvents, as water can quench Lewis acids and other reactive species.[2]
-
Troubleshooting Guide: Common Issues in Indole Acylation
This guide provides a structured approach to resolving common problems encountered during indole acylation reactions.
Issue 1: Poor Regioselectivity (Mixture of N- and C-acylated products)
dot
Caption: Troubleshooting workflow for poor regioselectivity in indole acylation.
Issue 2: Formation of Di-acylated Product
dot
References
- 1. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 4. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective C-H acylation of indoles with α-oxocarboxylic acids at the C4 position by palladium catalysis. | Semantic Scholar [semanticscholar.org]
- 7. Selective C–H acylation of indoles with α-oxocarboxylic acids at the C4 position by palladium catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Selective C-H acylation of indoles with α-oxocarboxylic acids at the C4 position by palladium catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Crystallization of 3-Chloroacetyl Indole Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of 3-chloroacetyl indole compounds.
Troubleshooting Crystallization Issues
This section addresses common problems encountered during the crystallization of 3-chloroacetyl indole and related derivatives, offering potential causes and solutions in a question-and-answer format.
Q1: My 3-chloroacetyl indole compound will not crystallize. What are the initial steps I should take?
A1: When a compound fails to crystallize, it is often due to issues with supersaturation or the presence of impurities. Here are some initial troubleshooting steps:
-
Increase Concentration: Your solution may not be sufficiently supersaturated. Try slowly evaporating the solvent to increase the concentration of the compound.
-
Induce Crystallization: If the solution is supersaturated but no crystals have formed, try scratching the inside of the glass flask with a glass rod at the meniscus. The small glass particles scraped off can act as nucleation sites.
-
Seeding: If you have a small amount of crystalline material from a previous batch, add a single, small crystal (a "seed crystal") to the supersaturated solution to initiate crystallization.
-
Solvent System: The choice of solvent is critical. If a single solvent is not working, consider using a binary solvent system (a good solvent and an anti-solvent).
Q2: I'm observing the formation of an oil instead of crystals. How can I resolve this?
A2: "Oiling out" is a common problem where the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This often happens when the solution is cooled too quickly or is too concentrated.
-
Slower Cooling: Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath or refrigerator. Rapid cooling can favor oil formation.
-
Dilution: The concentration of your compound might be too high. Add a small amount of the solvent to dilute the solution slightly before attempting to crystallize again.
-
Solvent Choice: The solvent may be too good at dissolving your compound. Try a solvent in which your compound has slightly lower solubility at higher temperatures. A mixed solvent system can also be effective here.
Q3: The purity of my crystallized 3-chloroacetyl indole is low. What are the likely causes and how can I improve it?
A3: Low purity can result from the co-crystallization of impurities or the trapping of mother liquor within the crystals.
-
Recrystallization: A second crystallization of the impure solid can significantly improve purity.
-
Washing: Ensure you are washing the filtered crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor which contains dissolved impurities.
-
Solvent Selection: The choice of solvent can influence which impurities are excluded from the crystal lattice. Experiment with different solvents or solvent mixtures. For indole derivatives, systems like ethanol/water or toluene have been shown to be effective for purifying similar compounds.[1]
-
Isomer Contamination: In the synthesis of indole derivatives, the formation of isomers is a possibility that can be difficult to remove by crystallization alone.[2] Chromatographic purification may be necessary prior to the final crystallization step.
Q4: My crystallization yield is very low. How can I increase the amount of recovered product?
A4: Low yield is a common challenge and can be attributed to several factors.
-
Incomplete Crystallization: Ensure the solution has been given sufficient time to crystallize, including a period at a reduced temperature (e.g., in an ice bath) to maximize precipitation.
-
Solubility: Your compound may be too soluble in the chosen solvent, even at low temperatures. Consider a different solvent or the addition of an anti-solvent to decrease solubility.
-
Washing Losses: While washing is important for purity, using too much solvent or a solvent that is not sufficiently cold can dissolve a significant portion of your product.
-
Mother Liquor: There will always be some compound remaining in the mother liquor. You can try to recover more product by concentrating the mother liquor and attempting a second crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for crystallizing indole derivatives?
A1: The ideal solvent is highly dependent on the specific substitutions on the indole ring. However, common starting points for indole derivatives include alcohols (ethanol, methanol), esters (ethyl acetate), aromatic hydrocarbons (toluene), and mixed systems such as ethanol/water or methanol/water.[1][3] For crude indole extracted from coal tar, a mixed solvent of methanol and water has been found to be effective.[4]
Q2: How does temperature affect the crystallization of 3-chloroacetyl indole?
A2: Temperature is a critical parameter in crystallization. Generally, the solubility of a solid increases with temperature. A good crystallization solvent will dissolve the 3-chloroacetyl indole at an elevated temperature (e.g., the boiling point of the solvent) and allow it to crystallize upon cooling. The rate of cooling also impacts crystal size and purity; slower cooling often leads to larger and purer crystals.[5]
Q3: Can impurities affect the crystal shape and size?
A3: Yes, impurities can significantly influence the crystal habit (shape) and size distribution. Structurally related impurities can sometimes be incorporated into the crystal lattice, leading to changes in morphology or even the formation of different polymorphs.[6]
Data Presentation
The following table summarizes recommended solvent systems for the crystallization of indole derivatives, which can be used as a starting point for optimizing the crystallization of 3-chloroacetyl indole compounds.
| Solvent System | Target Impurity Type | Rationale |
| Ethanol/Water | Moderately Polar | 3-chloroacetyl indole is dissolved in hot ethanol, and water is added as an anti-solvent to induce crystallization as the solution cools. |
| Toluene | Non-polar | Toluene is a good solvent for many organic compounds when hot and has lower solvating power when cold, making it suitable for crystallization. |
| Methanol/Water | General Purpose | A study on the crystallization of crude indole found this mixed solvent system to be effective for purification.[3] |
| Diethyl Ether | For specific derivatives | Used in the purification of some tricyclic indole intermediates, though it is a very volatile solvent.[2] |
Experimental Protocols
Adapted Recrystallization Protocol using an Ethanol/Water System
-
Dissolution: Place the crude 3-chloroacetyl indole in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and begin heating the mixture with stirring (e.g., in a water bath). Continue to add small portions of ethanol until the compound is completely dissolved at the boiling point of the solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel with fluted filter paper. Quickly filter the hot solution to remove the insoluble materials.
-
Induce Crystallization: To the hot, clear solution, add deionized water dropwise while stirring until a slight turbidity (cloudiness) persists. If too much water is added and the compound precipitates out excessively, add a small amount of hot ethanol to redissolve it.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals. Once at room temperature, you can place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of a cold ethanol/water mixture (e.g., a 50:50 ratio).
-
Drying: Dry the purified crystals in a drying oven at a moderate temperature or in a vacuum desiccator until a constant weight is achieved.
Mandatory Visualization
3-Chloroacetyl indole is known to be an allosteric inhibitor of the serine/threonine kinase AKT.[7][8] This means it does not bind to the active site of the enzyme but to a different site, which then alters the enzyme's conformation and reduces its activity. The following diagram illustrates the general workflow for troubleshooting crystallization issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. 28755-03-5 Cas No. | 3-(Chloroacetyl)-1H-indole | Apollo [store.apolloscientific.co.uk]
- 7. (3-Chloroacetyl)-indole, a novel allosteric AKT inhibitor, suppresses colon cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (3-Chloroacetyl)-indole, a novel allosteric AKT inhibitor suppresses colon cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 3-(2-chloroacetyl)-1H-indole-5-carbonitrile in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-(2-chloroacetyl)-1H-indole-5-carbonitrile in various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound can be influenced by several factors, including:
-
Solvent Type: Protic solvents (e.g., water, methanol, ethanol) and nucleophilic solvents can react with the electrophilic chloroacetyl group, leading to solvolysis or substitution.
-
pH: Both acidic and basic conditions can catalyze the degradation of the molecule. The indole ring itself can be sensitive to strong acids, while the chloroacetyl group is susceptible to hydrolysis under basic conditions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[1][2]
-
Light: Exposure to UV or visible light may induce photolytic degradation.[1][2]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the indole ring.[1]
Q2: I am observing unexpected peaks in my HPLC analysis after storing the compound in a solvent. What could be the cause?
A2: The appearance of new peaks in your chromatogram likely indicates the formation of degradation products. The highly reactive α-chloroacetyl group is a primary site for nucleophilic attack.[3] Depending on your solvent system, you may be observing products of hydrolysis, solvolysis, or reaction with other nucleophiles present in your solution. It is recommended to perform a forced degradation study to identify potential degradation products.
Q3: What are the recommended storage conditions for this compound in solid form and in solution?
A3: For solid (powder) form, storage at -20°C for up to three years is recommended. When in solution, it is advised to store aliquots at -80°C for a maximum of one year. It is crucial to minimize freeze-thaw cycles.
Q4: Which solvents are recommended for dissolving and storing this compound?
A4: While specific quantitative data is limited, based on the structure, aprotic solvents are generally preferred to minimize reactions with the chloroacetyl group. See the table below for a summary of predicted solubility and stability.
Data Summary
The following table provides a predicted overview of the solubility and stability of this compound in common laboratory solvents based on general chemical principles of indole derivatives and α-haloketones.
| Solvent Category | Example Solvents | Predicted Solubility | Predicted Stability | Potential Degradation Pathways |
| Aprotic Polar | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | Moderate to High | Minimal degradation expected under anhydrous conditions at low temperatures. |
| Aprotic Non-Polar | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF) | Moderate | High | Generally stable, good choice for short-term storage and reactions. |
| Protic Polar | Water, Methanol (MeOH), Ethanol (EtOH) | Low to Sparingly Soluble | Low to Moderate | Susceptible to solvolysis/hydrolysis of the chloroacetyl group, especially with heat or over time. |
| Aqueous Buffers | Phosphate-buffered saline (PBS) | Low | pH-dependent | Stability is highly dependent on pH. Prone to hydrolysis, particularly at neutral to basic pH. |
Experimental Protocols
Protocol: Assessment of Solution Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for evaluating the stability of this compound in a chosen solvent over time.
1. Materials and Reagents:
-
This compound
-
HPLC-grade solvent of interest (e.g., Acetonitrile, DMSO)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
Autosampler vials
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
3. Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve this compound in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Dilute the stock solution with the same solvent to a suitable working concentration for HPLC analysis (e.g., 10 µg/mL).
-
Time-Zero Analysis (T=0): Immediately after preparation, inject the working solution into the HPLC system to obtain the initial chromatogram and peak area of the parent compound.
-
Stability Study Setup:
-
Aliquot the stock solution into several autosampler vials.
-
Store the vials under the desired conditions (e.g., room temperature, 4°C, protected from light).
-
-
Time-Point Analysis: At specified time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), retrieve a vial from storage. If necessary, dilute to the working concentration and inject into the HPLC system.
-
Data Analysis:
-
Monitor the peak area of the parent compound over time.
-
Observe the appearance and growth of any new peaks, which indicate degradation products.
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
4. Suggested HPLC Conditions (starting point, optimization may be required):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient: Start with a higher percentage of A and gradually increase the percentage of B.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for optimal wavelength; start with 254 nm.
-
Injection Volume: 10 µL
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
References
How to monitor the progress of reactions involving 3-chloroacetyl indoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-chloroacetyl indoles. The following sections detail methods for monitoring the progress of their synthesis, typically via Friedel-Crafts acylation of an indole derivative.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to monitor the conversion of indole to 3-chloroacetyl indole?
A1: The most common and effective methods for monitoring the progress of this reaction are Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. TLC is often used for quick, qualitative checks during the reaction, while HPLC and NMR provide more quantitative data.
Q2: How do I choose the right analytical technique for my experiment?
A2: The choice of technique depends on the information you need and the resources available.
-
TLC is ideal for rapid, real-time monitoring of the reaction's progress at the bench. It helps to quickly determine the presence or absence of starting material and the formation of the product.
-
HPLC is suitable for more precise, quantitative analysis. It can be used to determine the reaction conversion, product purity, and to identify byproducts.
-
NMR Spectroscopy provides detailed structural information. By taking a sample of the reaction mixture, you can use ¹H NMR to observe the disappearance of reactant signals and the appearance of product signals, allowing for the calculation of conversion.
Q3: What are the expected changes in polarity and mobility when converting indole to 3-chloroacetyl indole?
A3: The addition of the chloroacetyl group at the 3-position of the indole ring increases the polarity of the molecule. Therefore, on a normal-phase TLC plate (e.g., silica gel), the 3-chloroacetyl indole product will be more strongly adsorbed to the stationary phase and will have a lower R_f (retardation factor) value compared to the starting indole. In reverse-phase HPLC, the more polar product will have a shorter retention time.
Troubleshooting Guides
Thin Layer Chromatography (TLC) Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaking | 1. Sample is too concentrated. 2. The compound is highly polar or acidic/basic. 3. The solvent system is not optimal. | 1. Dilute the sample before spotting on the TLC plate. 2. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the developing solvent. 3. Adjust the polarity of the solvent system. |
| R_f values are too high or too low | 1. The solvent system is too polar or not polar enough. | 1. For high R_f, decrease the polarity of the eluent (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture). For low R_f, increase the polarity (e.g., increase the proportion of ethyl acetate). A good starting point for indole derivatives is a 7:3 to 8:2 mixture of hexane:ethyl acetate. |
| No spots are visible under UV light | 1. The compounds are not UV-active. 2. The concentration of the sample is too low. | 1. Use a chemical stain for visualization (e.g., p-anisaldehyde, vanillin, or potassium permanganate). Indoles and their derivatives often stain well with p-anisaldehyde. 2. Concentrate the sample or spot multiple times in the same location (allowing the solvent to dry between applications). |
| Starting material and product spots are not well-separated | 1. The solvent system does not provide enough resolution. | 1. Try a different solvent system with varying polarities. A co-spot (spotting both starting material and reaction mixture in the same lane) can help to confirm if the spots are truly overlapping.[1] |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Peak tailing | 1. Interaction of basic indole nitrogen with residual silanols on the column. 2. Column overload. | 1. Add a small amount of an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase.[2] 2. Dilute the sample. |
| Variable retention times | 1. Inadequate column equilibration. 2. Fluctuations in mobile phase composition or flow rate. 3. Temperature fluctuations. | 1. Ensure the column is equilibrated with the mobile phase for a sufficient time before injection. 2. Check the pump for leaks and ensure the mobile phase is properly degassed.[3][4][5] 3. Use a column oven to maintain a constant temperature. |
| Poor resolution between starting material and product | 1. The mobile phase gradient is too steep. 2. The mobile phase composition is not optimal. | 1. Use a shallower gradient. 2. Adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. |
Nuclear Magnetic Resonance (NMR) Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Broad peaks | 1. Presence of paramagnetic impurities. 2. The sample is too concentrated. 3. Poor shimming of the spectrometer. | 1. Filter the sample through a small plug of silica or celite. 2. Dilute the sample. 3. Re-shim the instrument. |
| Difficulty in distinguishing reactant and product peaks | 1. Overlapping signals. | 1. Use a higher field NMR spectrometer for better resolution. 2. Compare the spectrum of the reaction mixture with the spectra of the pure starting material and, if available, the pure product. |
| Inaccurate integration for conversion calculation | 1. Peak overlap. 2. Different relaxation times (T1) for the integrated protons. | 1. Choose non-overlapping, well-resolved peaks for integration. 2. Use a longer relaxation delay (d1) in the acquisition parameters to ensure full relaxation of all protons. |
Experimental Protocols
TLC Monitoring of the Reaction
Materials:
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TLC plates (silica gel 60 F₂₅₄)
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Developing chamber
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Capillary tubes for spotting
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Eluent (e.g., 7:3 Hexane:Ethyl Acetate)
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UV lamp (254 nm)
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Staining solution (e.g., p-anisaldehyde stain)
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Heat gun
Procedure:
-
Prepare the TLC chamber by adding the eluent to a depth of about 0.5 cm and placing a piece of filter paper to saturate the atmosphere. Cover the chamber.
-
On the TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark three lanes for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).
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Using a capillary tube, spot a dilute solution of the starting indole on the SM and Co lanes.
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Withdraw a small aliquot from the reaction mixture and spot it on the RM and Co lanes.
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Place the TLC plate in the developing chamber and allow the eluent to run up the plate until it is about 1 cm from the top.
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Remove the plate, mark the solvent front with a pencil, and let it dry.
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Visualize the spots under a UV lamp and circle them with a pencil.
-
If necessary, further visualize by dipping the plate in a staining solution and heating with a heat gun.
-
The reaction is complete when the starting material spot is no longer visible in the RM lane.
HPLC Monitoring of the Reaction
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a suitable ratio (e.g., 70:30 A:B), and ramp up the concentration of B. A typical gradient might be from 30% to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare a sample of the reaction mixture by taking a small aliquot and quenching it (e.g., with a small amount of water or saturated sodium bicarbonate solution).
-
Dilute the quenched sample with the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample into the HPLC system.
-
Monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak. The product, being more polar, is expected to have a shorter retention time.
NMR Monitoring of the Reaction
Procedure:
-
At various time points, take a small aliquot from the reaction mixture.
-
Quench the reaction in the aliquot if necessary.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a ¹H NMR spectrum.
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Monitor the disappearance of characteristic peaks of the starting indole and the appearance of new peaks corresponding to the 3-chloroacetyl indole product. For example, a singlet for the -CH₂Cl protons will appear in the product spectrum, typically around 4.5-5.0 ppm. Protons on the indole ring adjacent to the new substituent will also shift downfield.
-
Calculate the reaction conversion by integrating a peak from the starting material and a peak from the product.
Data Presentation
Table 1: Illustrative TLC R_f Values
| Compound | Solvent System (Hexane:Ethyl Acetate) | Illustrative R_f Value |
| Indole (Starting Material) | 7:3 | ~0.6 |
| 3-Chloroacetyl Indole (Product) | 7:3 | ~0.4 |
Table 2: Illustrative HPLC Retention Times
| Compound | Column | Mobile Phase Gradient | Illustrative Retention Time (min) |
| Indole (Starting Material) | C18 | 30-90% Acetonitrile in Water (+0.1% Formic Acid) over 15 min | ~12.5 |
| 3-Chloroacetyl Indole (Product) | C18 | 30-90% Acetonitrile in Water (+0.1% Formic Acid) over 15 min | ~9.8 |
Table 3: Illustrative ¹H NMR Chemical Shifts (in CDCl₃)
| Proton | Indole (ppm) | 3-Chloroacetyl Indole (ppm) |
| N-H | ~8.1 (broad s) | ~8.5 (broad s) |
| H2 | ~7.2 (t) | ~8.2 (d) |
| H4 | ~7.6 (d) | ~8.4 (d) |
| H5, H6, H7 | ~7.1-7.4 (m) | ~7.2-7.5 (m) |
| -CH₂Cl | - | ~4.8 (s) |
Visualizations
References
Technical Support Center: Overcoming Byproduct Formation in Friedel-Crafts Reactions with Indoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with byproduct formation in Friedel-Crafts reactions involving indoles.
Troubleshooting Guides
This section addresses specific issues encountered during the Friedel-Crafts alkylation of indoles, offering targeted solutions and preventative measures.
Issue 1: Formation of Bis(indolyl)methanes (BIMs) and Other Polyalkylation Products
Question: My reaction is producing a significant amount of bis(indolyl)methanes and other polyalkylated byproducts. How can I favor mono-alkylation?
Answer: The formation of bis(indolyl)methanes is a common issue, particularly when reacting indoles with aldehydes or ketones.[1][2][3] This occurs because the initial C3-alkylated product can be further activated towards a second electrophilic attack. Several strategies can be employed to minimize this:
-
Stoichiometry Control: Using an excess of the indole relative to the alkylating agent can statistically favor the mono-alkylation product.[4][5] This increases the probability that the electrophile will react with a starting indole molecule rather than the already alkylated product.
-
Choice of Catalyst and Reaction Conditions: The type and amount of catalyst, as well as the reaction temperature, can significantly influence the product distribution.
-
Use of Protecting Groups: Introducing an electron-withdrawing group on the indole nitrogen can decrease the nucleophilicity of the indole ring, thus reducing the likelihood of polyalkylation.[4][5] Common protecting groups include Boc, tosyl, and SEM.[7] The pivaloyl group has been noted for its ability to protect both the N-1 and C-2 positions.[8]
Quantitative Data on Reaction Condition Optimization:
| Catalyst | Solvent | Temperature (°C) | Time | Product Yield (%) | Reference |
| DBDMH (0.05 mol%) | Solvent-free | 50 | 50 min | 90 | [1] |
| Br2 (2 mol%) | Acetonitrile | 50 | 1 min | up to 98 | [1] |
| [Msim]Cl | Solvent-free | Room Temp | 10-90 sec | 76-96 | [1] |
| [Et3NH][H2PO4] | - | Heated | 5-30 min | 84-98 | [1] |
| Cu(OTf)2 | - | - | - | Moderate to Excellent | [9] |
| B(C6F5)3 | - | - | - | - | [10] |
Issue 2: Competing N-Alkylation vs. C3-Alkylation
Question: I am observing a mixture of N-alkylated and C3-alkylated products. How can I achieve selective C3-alkylation?
Answer: The regioselectivity of indole alkylation is a well-known challenge, as both the nitrogen and the C3 position are nucleophilic.[11] The desired outcome often depends on the specific reaction conditions.
-
Catalyst Selection: The choice of catalyst is crucial for directing the regioselectivity.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Non-polar solvents often favor C3-alkylation, while polar aprotic solvents can sometimes lead to increased N-alkylation.
-
Protecting Groups: Protecting the indole nitrogen with a suitable group will prevent N-alkylation and direct the reaction to the C3 position.[8]
Logical Workflow for Troubleshooting Regioselectivity:
Caption: Troubleshooting workflow for achieving selective C3-alkylation.
Issue 3: Formation of Oligomers and Insoluble Materials
Question: My reaction is producing a significant amount of insoluble oligomeric or polymeric material. What is causing this and how can I prevent it?
Answer: The formation of insoluble oligomers is often a result of extensive polyalkylation or other side reactions, particularly under harsh acidic conditions.[15][16]
-
Acid Strength and Concentration: Strong Brønsted or Lewis acids can promote the polymerization of indoles.[15] Using a milder catalyst or reducing the catalyst loading can often mitigate this issue.
-
Temperature Control: High reaction temperatures can accelerate side reactions leading to oligomerization. Performing the reaction at a lower temperature may improve the selectivity for the desired product.
-
Slow Addition of Reagents: Adding the electrophile slowly to the reaction mixture can help to maintain a low concentration of the reactive species, thereby reducing the rate of polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in Friedel-Crafts reactions with indoles?
A1: The most common byproducts are bis(indolyl)methanes (from reaction with aldehydes/ketones), N-alkylated indoles, and polyalkylated or oligomeric materials.[1][2][4][15] The formation of these byproducts is highly dependent on the reaction conditions and the substrates used.
Q2: How can I favor N-alkylation over C3-alkylation?
A2: While C3-alkylation is often the desired outcome, N-alkylation can be favored under certain conditions. The classical approach involves deprotonating the indole with a strong base to form the more nucleophilic indolide anion, which then reacts with an alkyl halide.[4][11] The choice of base and solvent is critical in this case.
Q3: Are there "greener" alternatives to traditional Friedel-Crafts conditions for indole alkylation?
A3: Yes, several more environmentally friendly approaches have been developed. These include the use of water as a solvent, solvent-free reaction conditions, and the use of recyclable catalysts such as ionic liquids.[1][17] Some methods also utilize alcohols as alkylating agents, which produce water as the only byproduct.[14][17]
Q4: How do electron-donating or electron-withdrawing groups on the indole ring affect the reaction?
A4: Substituents on the indole ring can have a significant impact on its reactivity and the propensity for byproduct formation.
-
Electron-donating groups increase the nucleophilicity of the indole, which can lead to higher reactivity and a greater tendency for polyalkylation.
-
Electron-withdrawing groups decrease the nucleophilicity, which can slow down the desired reaction but also help to prevent over-alkylation.[4][5]
Reaction Mechanisms
Understanding the mechanistic pathways is key to controlling the outcome of your reaction.
General Mechanism of C3-Alkylation:
Caption: General mechanism of Lewis acid-catalyzed C3-alkylation of indole.
Mechanism of Bis(indolyl)methane (BIM) Formation:
Caption: Mechanism of bis(indolyl)methane (BIM) formation.
Experimental Protocols
Protocol 1: Selective C3-Alkylation using a Mild Lewis Acid
This protocol is adapted from methodologies employing mild Lewis acids to minimize byproduct formation.
-
Reaction Setup: To a solution of indole (1.2 equivalents) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid catalyst (e.g., Cu(OTf)₂, 5-10 mol%).
-
Addition of Electrophile: Slowly add the alkylating agent (1.0 equivalent) to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution).
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Minimizing Polyalkylation by Stoichiometry Control
This protocol emphasizes the use of excess indole to favor mono-alkylation.
-
Reaction Setup: In a round-bottom flask, dissolve the alkylating agent (1.0 equivalent) in an appropriate solvent.
-
Addition of Indole: Add a solution of indole (2-3 equivalents) in the same solvent to the flask.
-
Catalyst Addition: Add the catalyst (e.g., a Brønsted acid or Lewis acid) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at the desired temperature and monitor its progress.
-
Workup and Purification: Follow the standard quench, extraction, and purification procedures as described in Protocol 1. The excess indole can often be recovered during purification.
References
- 1. Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO02018A [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.org [mdpi.org]
- 9. Cu(OTf)2-catalyzed C3 aza-Friedel–Crafts alkylation of indoles with N,O-acetals - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Pd(ii)/Lewis acid catalyzed regioselective olefination of indole with dioxygen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Nickel-catalysed chemoselective C-3 alkylation of indoles with alcohols through a borrowing hydrogen method - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 17. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to AKT Kinase Inhibitors: (3-Chloroacetyl)-indole vs. Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the allosteric AKT inhibitor, (3-chloroacetyl)-indole (3CAI), with other prominent kinase inhibitors targeting the crucial PI3K/AKT/mTOR signaling pathway. This document summarizes quantitative data on inhibitor performance, details key experimental methodologies, and visualizes the underlying biological and experimental frameworks to inform research and drug development decisions.
Introduction to AKT Inhibition
The serine/threonine kinase AKT (also known as Protein Kinase B) is a central node in the PI3K/AKT/mTOR signaling cascade, a pathway fundamental to regulating cell proliferation, survival, growth, and metabolism. Dysregulation of this pathway is a common feature in many cancers, making AKT a prime therapeutic target. Kinase inhibitors targeting AKT can be broadly categorized into two main classes based on their mechanism of action: allosteric inhibitors and ATP-competitive inhibitors. This guide will delve into a comparison of representatives from these classes.
Quantitative Comparison of Kinase Inhibitor Potency
The efficacy of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. The following table summarizes the IC50 values for (3-chloroacetyl)-indole and two other well-characterized AKT inhibitors: MK-2206, another allosteric inhibitor, and Ipatasertib, an ATP-competitive inhibitor.
| Inhibitor | Type | Target Kinase | IC50 (nM) | Reference |
| (3-chloroacetyl)-indole (3CAI) | Allosteric | AKT1, AKT2 | < 1000 | [1] |
| MK-2206 | Allosteric | AKT1 | 8 | [2] |
| AKT2 | 12 | [2] | ||
| AKT3 | 65 | [2] | ||
| Ipatasertib (GDC-0068) | ATP-Competitive | AKT1 | 5 | [3] |
| AKT2 | 18 | [3] | ||
| AKT3 | 8 | [3] |
Signaling Pathway and Inhibitor Mechanism of Action
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that promotes cell survival and proliferation. The diagram below illustrates the key components of this pathway and the points of intervention for allosteric and ATP-competitive AKT inhibitors.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
Allosteric inhibitors, such as (3-chloroacetyl)-indole and MK-2206, bind to a site on AKT distinct from the ATP-binding pocket, locking the kinase in an inactive conformation and preventing its activation.[4][5] In contrast, ATP-competitive inhibitors, like Ipatasertib, directly compete with ATP for binding to the kinase's active site, thereby preventing the phosphorylation of downstream substrates.[4][5]
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of drug discovery. Below are detailed protocols for key assays used to characterize AKT inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantitatively measures the enzymatic activity of a kinase by detecting the amount of ADP produced during the kinase reaction.
Objective: To determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Recombinant active AKT1, AKT2, or AKT3 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate (e.g., a specific peptide substrate for AKT)
-
ATP solution
-
Test compound (e.g., 3CAI) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, add 1 µL of the test compound at various concentrations (or DMSO as a vehicle control).
-
Add 2 µL of the kinase-substrate mixture (containing the AKT enzyme and its peptide substrate in kinase buffer).
-
Initiate the kinase reaction by adding 2 µL of ATP solution. The final reaction volume is 5 µL.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Caption: Workflow for an in vitro kinase assay using ADP-Glo™.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, to determine the cytotoxic effects of a compound.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI50).
Materials:
-
Cancer cell line of interest (e.g., HCT116 colon cancer cells)
-
Complete cell culture medium
-
Test compound (e.g., 3CAI) serially diluted in culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^3 to 5 x 10^3 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Remove the medium and add 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 490-600 nm using a multi-well spectrophotometer.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the GI50 value from the dose-response curve.
Caption: Workflow for a cell viability assay using MTT.
Conclusion
The landscape of AKT inhibitors is diverse, with distinct mechanisms of action offering different therapeutic advantages. (3-chloroacetyl)-indole (3CAI) represents a specific allosteric inhibitor of AKT. While its potency may be lower than other clinically advanced inhibitors like MK-2206 and Ipatasertib, its indole scaffold may offer a basis for the development of novel AKT modulators. The choice between an allosteric and an ATP-competitive inhibitor will depend on the specific biological context, including the AKT isoform dependency of the cancer and the potential for off-target effects. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and comparison of novel and existing kinase inhibitors.
References
Unveiling the Potency of 3-Acylindoles: A Comparative Study of Their Biological Activities
A deep dive into the diverse biological landscape of 3-acylindole derivatives reveals their significant potential in the development of novel therapeutic agents. These compounds have demonstrated a broad spectrum of activities, including promising anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a comparative analysis of their biological performance, supported by experimental data, to aid researchers and drug development professionals in navigating this promising class of molecules.
The indole nucleus is a privileged scaffold in medicinal chemistry, and its acylation at the C3-position gives rise to a class of compounds with a remarkable range of biological activities.[1] Researchers have extensively explored the synthesis and biological evaluation of various 3-acylindole derivatives, revealing structure-activity relationships that are crucial for designing more potent and selective drug candidates.[2][3]
Anticancer Activity: A Multi-pronged Attack on Malignancies
3-Acylindole derivatives have emerged as a significant area of interest in oncology research, with numerous studies demonstrating their cytotoxic effects against a variety of cancer cell lines.[4] These compounds exert their anticancer effects through diverse mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways.
A notable study synthesized a series of new thiazolo-pyrrolidine-(spirooxindole) tethered to 3-acylindole and evaluated their anticancer activity. One compound, 4k , exhibited high cytotoxic activity and selectivity against colon cancer cells (HCT-116) and hepatocellular carcinoma cells (HepG2), with IC50 values of 7 ± 0.27 µM and 5.5 ± 0.2 µM, respectively.[5] Another study on sclareolide-indole conjugates identified compound 8k as a potent inhibitor of cell growth in K562 and MV4-11 cancer cell lines, with IC50 values of 5.2 ± 0.6 μM and 0.8 ± 0.6 μM, respectively.[6][7]
The following table summarizes the anticancer activity of selected 3-acylindole derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4k | HCT-116 (Colon) | 7 ± 0.27 | [5] |
| HepG2 (Hepatocellular) | 5.5 ± 0.2 | [5] | |
| PC-3 (Prostate) | 6 ± 0.3 | [5] | |
| 8k | K562 (Leukemia) | 5.2 ± 0.6 | [6][7] |
| MV4-11 (Leukemia) | 0.8 ± 0.6 | [6][7] | |
| 17i | HEK293T (Kidney) | 8.64 | [8] |
| 17l | HeLa (Cervical) | 3.41 | [8] |
| Compound 3a | Various | Highly Active | [9] |
| Compound 28 | HCT116 (Colon) | 11.99 ± 1.62 | [4] |
| PC-3 (Prostate) | 14.43 ± 2.1 | [4] |
Experimental Protocols:
Anticancer Activity Assessment (MTT Assay):
-
Cancer cells were seeded in 96-well plates and incubated.
-
Cells were treated with varying concentrations of the 3-acylindole derivatives and incubated for a specified period (e.g., 48 hours).
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated to allow for the formation of formazan crystals.
-
The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curve.[8]
Below is a diagram illustrating a generalized workflow for evaluating the anticancer activity of 3-acylindole derivatives.
Workflow for Anticancer Activity Screening.
Anti-inflammatory Activity: Quelling the Flames of Inflammation
Inflammation is a key player in a multitude of diseases, and the development of effective anti-inflammatory agents is a continuous pursuit. 3-Acylindole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators.
One study synthesized a series of 3-substituted-indolin-2-one derivatives and found that 3-(3-hydroxyphenyl)-indolin-2-one exhibited the highest anti-inflammatory activity by inhibiting the production of nitric oxide (NO), TNF-α, and IL-6 in RAW264.7 murine macrophages.[10] Another series of indole-3-ethylsulfamoylphenylacrylamides showed potent histone deacetylase (HDAC) inhibitory and anti-inflammatory activity, with some compounds showing better IL-6 suppression than the reference drug.[11] A study on 3-acetylindole derivatives revealed that most of the synthesized compounds had better in-vitro anti-inflammatory activity compared to the standard drug diclofenac, as determined by the inhibition of albumin denaturation technique.[12]
The table below presents the anti-inflammatory activity of selected 3-acylindole derivatives.
| Compound/Derivative Series | Assay | Key Findings | Reference |
| 3-(3-hydroxyphenyl)-indolin-2-one | NO, TNF-α, IL-6 inhibition in RAW264.7 cells | Highest anti-inflammatory activity in the series | [10] |
| Indole-3-ethylsulfamoylphenylacrylamides | HDAC inhibition, IL-6 suppression | 2.6-fold better HDAC inhibition and 3-fold better IL-6 suppression than LBH589·HCl | [11] |
| 3-Acetylindole derivatives | Inhibition of albumin denaturation | Most compounds showed better activity than diclofenac | [12] |
Experimental Protocols:
In-vitro Anti-inflammatory Activity (Inhibition of Albumin Denaturation):
-
A reaction mixture consisting of the test compounds, bovine serum albumin, and phosphate-buffered saline (PBS) was prepared.
-
The mixture was incubated at a specific temperature to induce denaturation.
-
After cooling, the turbidity of the mixture was measured spectrophotometrically at a specific wavelength (e.g., 660 nm).
-
The percentage inhibition of denaturation was calculated by comparing the absorbance of the test samples with that of the control.[12]
The following diagram illustrates the signaling pathway involved in inflammation that can be targeted by 3-acylindole derivatives.
Inhibition of NF-κB Signaling Pathway.
Antimicrobial Activity: Combating Microbial Threats
The rise of antimicrobial resistance necessitates the discovery of new and effective antimicrobial agents. 3-Acylindole derivatives have shown considerable promise in this area, exhibiting activity against a range of bacteria and fungi.[2][13]
A study on 3-alkylidene-2-indolone derivatives found that 25 out of 32 synthesized compounds exhibited moderate to high antimicrobial activity. Compound 10g showed high antibacterial activity against Staphylococcus aureus 4220 with a Minimum Inhibitory Concentration (MIC) of 0.5 µg/mL.[14] Another investigation of new indole derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole moieties revealed broad-spectrum activity, with MIC values ranging from 3.125 to 50 µg/mL against the tested microorganisms.[15]
The antimicrobial activity of selected 3-acylindole derivatives is summarized in the table below.
| Compound/Derivative Series | Microorganism | MIC (µg/mL) | Reference |
| 10g | Staphylococcus aureus 4220 | 0.5 | [14] |
| 10c-10i | Staphylococcus aureus 4220 | 0.5 - 16 | [14] |
| Indole-thiadiazole (2c ) | Bacillus subtilis | 3.125 | [15] |
| Indole-triazole (3c ) | Bacillus subtilis | 3.125 | [15] |
| Indole-triazole (3d ) | Various | Promising | [15] |
| Thiazolyl-indole derivatives | Various | Active | [13] |
Experimental Protocols:
Antimicrobial Susceptibility Testing (Broth Microdilution Method):
-
A serial dilution of the 3-acylindole derivatives was prepared in a liquid growth medium in 96-well microtiter plates.
-
A standardized suspension of the test microorganism was added to each well.
-
The plates were incubated under appropriate conditions for the microorganism to grow.
-
The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that visibly inhibited the growth of the microorganism.[14][15]
The logical relationship in the structure-activity relationship (SAR) for antimicrobial activity is depicted in the diagram below.
References
- 1. researchgate.net [researchgate.net]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of new thiazolo-pyrrolidine-(spirooxindole) tethered to 3-acylindole as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-(3′-Indolyl)-N-arylthiazole-4-carboxamides: Synthesis and evaluation of antibacterial and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indole-3-ethylsulfamoylphenylacrylamides: potent histone deacetylase inhibitors with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 3-Chloroacetyl Indoles as AKT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of (3-chloroacetyl)-indole (3CAI), a synthetic derivative of Indole-3-carbinol (I3C), and its parent compound. It focuses on the structure-activity relationship (SAR) that confers enhanced anti-cancer potency to 3CAI through the specific inhibition of the AKT signaling pathway. Experimental data, detailed protocols, and pathway visualizations are presented to support further research and development in this area.
Introduction
Indole-3-carbinol (I3C), a natural compound found in cruciferous vegetables, has shown promise as a cancer chemopreventive agent by inducing anti-proliferative and pro-apoptotic effects in various cancer cells.[1][2] However, its therapeutic potential is limited by the high concentrations required to achieve a biological effect, with an IC50 value typically in the range of 200-300 µM.[1][2] This has prompted the development of more potent synthetic derivatives. (3-Chloroacetyl)-indole (3CAI) has emerged as a promising candidate, demonstrating significantly enhanced inhibition of colon cancer cell growth compared to I3C.[1][2] This guide delves into the SAR of 3CAI, highlighting the structural modifications that lead to its increased potency and specific targeting of the AKT signaling pathway.
Comparative Analysis of Biological Activity
The substitution of the hydroxyl group in I3C with a chloroacetyl group at the 3-position of the indole ring in 3CAI results in a substantial increase in its anti-proliferative activity. The following table summarizes the comparative efficacy of I3C and 3CAI in inhibiting the growth of HCT116 human colon cancer cells.
| Compound | Structure | IC50 (HCT116 cells) | Target |
| Indole-3-carbinol (I3C) | Indole ring with a carbinol group at the 3-position. | ~200-300 µM[1][2] | Broad, non-specific[1] |
| (3-Chloroacetyl)-indole (3CAI) | Indole ring with a chloroacetyl group at the 3-position. | Significantly lower than I3C (exact value not specified in the provided text, but demonstrated to be more potent)[1] | Specific AKT inhibitor[1][2] |
Mechanism of Action: Targeting the AKT Signaling Pathway
Kinase screening assays have identified 3CAI as a specific inhibitor of AKT (also known as Protein Kinase B), a serine/threonine kinase that is a critical regulator of cell proliferation, survival, and metabolism.[1][2] The AKT signaling pathway is frequently hyperactivated in many human cancers, making it a key therapeutic target. 3CAI functions as an allosteric inhibitor of AKT, directly binding to both AKT1 and AKT2 in an ATP non-competitive manner.[1] This inhibition leads to the downstream suppression of key AKT targets, including mTOR and GSK3β, and the induction of apoptosis.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are the protocols for key experiments used in the evaluation of 3CAI.
1. Cell Proliferation (MTS) Assay
-
Objective: To assess the effect of I3C and its derivatives on the proliferation of cancer cells.
-
Procedure:
-
HCT116 colon cancer cells are seeded in 96-well plates.
-
After 24 hours, cells are treated with various concentrations of I3C or its derivatives for 48 hours.
-
Cell viability is determined using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.
-
The absorbance is measured at 490 nm using a microplate reader. The quantity of formazan product is directly proportional to the number of living cells in culture.
-
2. In Vitro Kinase Assay
-
Objective: To determine the specific kinase target of 3CAI.
-
Procedure:
-
A competitive kinase assay is performed by screening the compound against a panel of kinases (e.g., 85 different kinases).[1][2]
-
The ability of 3CAI to displace a known fluorescent ligand from the kinase active site is measured.
-
The IC50 value is calculated to determine the inhibitory potency against specific kinases.
-
3. In Vitro Pull-Down Assay
-
Objective: To confirm the direct binding of 3CAI to AKT.
-
Procedure:
-
3CAI and I3C are conjugated to Sepharose 4B beads.
-
The conjugated beads are incubated with recombinant AKT1 or AKT2 protein, or with a cell lysate from HCT116 cells.
-
The beads are washed to remove non-specific binding proteins.
-
The bound proteins are eluted and analyzed by Western blotting using an anti-AKT antibody to detect the presence of AKT.
-
Synthesis of 3-Chloroacetyl Indoles
The synthesis of 3-chloroacetyl indoles can be achieved through the acylation of the indole nucleus. A general method involves the Friedel-Crafts acylation of indole with chloroacetyl chloride.[3] The C3 position of the indole is highly susceptible to electrophilic substitution, making this a common synthetic route.[4] The reactivity of the indole ring can be influenced by substituents present on the ring.[4]
General Synthetic Procedure:
-
To a solution of the substituted or unsubstituted indole in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, a Lewis acid catalyst (e.g., AlCl3) is added at a controlled temperature (e.g., 0 °C).[4]
-
A solution of chloroacetyl chloride in the anhydrous solvent is then added dropwise.[4]
-
The reaction is stirred until completion, monitored by techniques such as TLC.
-
The reaction is quenched, and the product is extracted and purified, typically by column chromatography or recrystallization.[4]
Conclusion
The structure-activity relationship analysis of 3-chloroacetyl indoles reveals that the introduction of a chloroacetyl group at the 3-position of the indole core significantly enhances its anti-cancer properties compared to its parent compound, Indole-3-carbinol. This modification confers specificity for the AKT kinase, transforming a compound with broad, low-potency activity into a specific and potent inhibitor. The detailed experimental data and protocols provided in this guide offer a foundation for researchers to further explore the therapeutic potential of 3-chloroacetyl indoles and to design novel AKT inhibitors with improved efficacy.
References
- 1. (3-Chloroacetyl)-indole, a novel allosteric AKT inhibitor suppresses colon cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (3-Chloroacetyl)-indole, a novel allosteric AKT inhibitor, suppresses colon cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of some N-substituted indole derivatives and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Analysis of In Vitro and In Vivo Efficacy of Indole-Based Anticancer Analogs
In the landscape of oncological research, indole derivatives have emerged as a promising class of compounds with significant therapeutic potential. This guide provides a comparative analysis of the in vitro and in vivo efficacy of (3-chloroacetyl)-indole (3CAI), a potent analog of Indole-3-carbinol (I3C). While the specific focus is on 3CAI due to the availability of comprehensive data, this analysis serves as a valuable reference for researchers exploring the broader class of 3-(2-chloroacetyl)-1H-indole-5-carbonitrile analogs and related compounds.
Quantitative Data Summary: (3-chloroacetyl)-indole (3CAI)
The following table summarizes the key quantitative data from preclinical studies on 3CAI, highlighting its efficacy in both laboratory and animal models of colon cancer.
| Parameter | In Vitro Results | In Vivo Results | Reference |
| Target | AKT (Allosteric Inhibitor) | AKT Pathway | [1] |
| Cell Lines Tested | Colon Cancer Cells | Colon Cancer Xenograft in Mice | [1] |
| IC50 (Cell Proliferation) | Significantly more potent than Indole-3-carbinol (IC50 = 200-300 µmol/L) | Not Applicable | [1] |
| Mechanism of Action | Inhibition of AKT kinase activity, suppression of downstream targets (mTOR, GSK3β), induction of apoptosis | Suppression of cancer cell growth | [1] |
| Efficacy Endpoint | Growth inhibition and apoptosis | Tumor growth suppression | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the key experimental protocols used to evaluate the efficacy of 3CAI.
In Vitro Kinase Assay: To determine the specific target of 3CAI, a competitive kinase assay was performed against a panel of 85 kinases.[1] This assay measures the ability of the compound to displace a known ligand from the kinase's active site, thereby identifying specific inhibitory activity. The results demonstrated that 3CAI is a specific inhibitor of AKT.[1]
Cell Proliferation Assay: Colon cancer cells were treated with varying concentrations of 3CAI and its parent compound, I3C. Cell viability was assessed to determine the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug that inhibits cell growth by 50%. This assay revealed that 3CAI is a more potent inhibitor of colon cancer cell growth than I3C.[1]
Western Blot Analysis: To elucidate the mechanism of action, western blotting was used to measure the expression levels of key proteins in the AKT signaling pathway. Colon cancer cells were treated with 3CAI, and cell lysates were analyzed for the expression of downstream targets of AKT, such as mTOR and GSK3β. The results showed that 3CAI treatment led to a suppression of these downstream targets, confirming its inhibitory effect on the AKT pathway.[1]
In Vivo Xenograft Mouse Model: To evaluate the in vivo efficacy, a xenograft mouse model of colon cancer was established. Human colon cancer cells were implanted into nude mice. Once tumors were established, the mice were orally administered with 3CAI. Tumor growth was monitored over time to assess the compound's ability to suppress cancer cell growth in a living organism. The study reported that oral administration of this potent AKT inhibitor suppressed cancer cell growth.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway targeted by 3CAI and a general workflow for evaluating the in vitro and in vivo efficacy of anticancer compounds.
Caption: The AKT signaling pathway and the inhibitory action of (3-chloroacetyl)-indole (3CAI).
Caption: A generalized workflow for the evaluation of anticancer compounds from in vitro to in vivo studies.
References
A Comparative Guide to the Anti-proliferative Efficacy of 3-(2-chloroacetyl)-1H-indole-5-carbonitrile in Colon Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-proliferative effects of the novel compound 3-(2-chloroacetyl)-1H-indole-5-carbonitrile and established chemotherapeutic agents in colon cancer cell lines. Due to the limited availability of direct experimental data for this compound, this guide utilizes data from its close structural analog, (3-chloroacetyl)-indole (3CAI), a known AKT inhibitor with demonstrated anti-cancer properties.[1][2] This comparison aims to validate the potential of this class of indole compounds as a therapeutic strategy against colon cancer.
Performance Comparison: this compound (extrapolated from 3CAI) vs. Standard Chemotherapies
The anti-proliferative activity of this compound, inferred from studies on its analog 3CAI, is compared with the standard-of-care chemotherapeutic agents 5-Fluorouracil (5-FU) and Oxaliplatin. The following tables summarize the inhibitory concentration (IC50) values, effects on colony formation, and impact on cell cycle distribution in various colon cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50) in Colon Cancer Cell Lines
| Compound | HCT116 (µM) | HT-29 (µM) | SW480 (µM) |
| This compound (from 3CAI) | Data not available | Data not available | Data not available |
| 5-Fluorouracil (5-FU) | 1.48 - 19.87[2][3] | 11.25 - 34.18[2][3] | 17.5 - 19.85[2][3] |
| Oxaliplatin | 0.64 - 84.16[4][5] | 0.58[5] | 0.49 - 14.24[4][5] |
Note: IC50 values for 5-FU and Oxaliplatin can vary based on experimental conditions and duration of exposure.
Table 2: Comparison of Anti-proliferative Effects
| Parameter | This compound (from 3CAI) | 5-Fluorouracil (5-FU) | Oxaliplatin |
| Cell Proliferation (MTT Assay) | Significant inhibition of HCT116 cell proliferation observed.[1][2] | Dose-dependent inhibition of proliferation in various colon cancer cell lines.[2] | Dose-dependent inhibition of proliferation in various colon cancer cell lines.[4] |
| Colony Formation Assay | Strong suppression of anchorage-independent growth in HCT116 cells.[1][2] | Inhibition of colony formation in colon cancer cells. | Markedly inhibits colony formation in HT29 and HCT116 cells. |
| Cell Cycle Analysis | Induces apoptosis in HCT116 and HT-29 cells.[2] | Can induce S-phase arrest in colon cancer cells. | Can induce cell cycle arrest, often at the G2/M phase. |
Mechanism of Action: Targeting the PI3K/AKT/mTOR Signaling Pathway
(3-chloroacetyl)-indole (3CAI) has been identified as a specific inhibitor of AKT, a crucial serine/threonine kinase in the PI3K/AKT/mTOR signaling pathway.[1][2] This pathway is frequently dysregulated in colon cancer, promoting cell proliferation, survival, and resistance to therapy. By inhibiting AKT, 3CAI effectively blocks downstream signaling to mTOR, leading to the observed anti-proliferative and pro-apoptotic effects.[1][2]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed colon cancer cells (e.g., HCT116, HT-29, SW480) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound, 5-FU, or Oxaliplatin) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Colony Formation Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies.
-
Cell Seeding: Seed a low density of cells (e.g., 500 cells/well) in a 6-well plate.
-
Compound Treatment: Treat the cells with the test compound at various concentrations.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Fixation and Staining: Fix the colonies with methanol and stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically >50 cells) in each well.
-
Data Analysis: Calculate the percentage of colony formation inhibition relative to the control.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with the test compound for a specified duration.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and assess the activation state of signaling pathways.
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., total AKT, phospho-AKT, total mTOR, phospho-mTOR).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
References
- 1. Role of AMPK in Regulation of Oxaliplatin-Resistant Human Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-depth phenotypic characterization of multicellular tumor spheroids: Effects of 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. Caffeic acid phenethyl ester promotes oxaliplatin sensitization in colon cancer by inhibiting autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Navigating the Kinome: A Comparative Cross-Reactivity Profile of 3-(2-chloroacetyl)-1H-indole-5-carbonitrile
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. This guide provides a comparative analysis of the cross-reactivity profile of the novel compound 3-(2-chloroacetyl)-1H-indole-5-carbonitrile against a panel of kinases. Due to the current lack of publicly available direct experimental data for this specific compound, its profile is hypothesized based on the activity of the structurally analogous compound, (3-chloroacetyl)-indole (3CAI), a known specific allosteric inhibitor of AKT kinase.
This guide benchmarks the predicted profile of this compound against a selection of covalent and non-covalent kinase inhibitors to offer a comprehensive perspective on its potential selectivity and off-target effects. The inclusion of detailed experimental protocols for kinase screening provides a practical framework for validating these predictions.
Comparative Kinase Selectivity Profiles
The following tables summarize the kinase inhibition profiles of our compound of interest (hypothesized), a covalent AKT inhibitor (Borussertib), a covalent JAK3 inhibitor (Compound 9), and two clinically relevant JAK inhibitors (Tofacitinib and Ruxolitinib).
Table 1: Hypothesized Kinase Inhibition Profile for this compound
| Kinase Target | Primary Family | Hypothesized Inhibition (IC50, nM) | Rationale |
| AKT1 | AGC | < 100 | Based on the potent and specific inhibition of AKT by the structurally similar (3-chloroacetyl)-indole[1][2]. |
| AKT2 | AGC | < 500 | Potential for pan-AKT inhibition, though isoform selectivity is unknown. |
| AKT3 | AGC | < 500 | Potential for pan-AKT inhibition, though isoform selectivity is unknown. |
| Other Kinases | Various | > 10,000 | (3-chloroacetyl)-indole was found to be a specific AKT inhibitor in a screen of 85 kinases[1][2]. |
Table 2: Comparative Cross-Reactivity Data of Selected Kinase Inhibitors
| Kinase Target | This compound (Hypothesized IC50, nM) | Borussertib (Covalent AKT Inhibitor) (IC50, nM) | Compound 9 (Covalent JAK3 Inhibitor) (IC50, nM) | Tofacitinib (Pan-JAK Inhibitor) (IC50, nM) | Ruxolitinib (JAK1/2 Inhibitor) (IC50, nM) |
| AKT1 | < 100 | 0.8 [3] | >10,000 | >10,000 | >10,000 |
| AKT2 | < 500 | 59[4] | >10,000 | >10,000 | >10,000 |
| AKT3 | < 500 | 650[4] | >10,000 | >10,000 | >10,000 |
| JAK3 | >10,000 | >10,000 | <0.5 [5][6] | 1.6 [7][8] | 428[9][10] |
| JAK1 | >10,000 | >10,000 | 896[5] | 3.3 | 3.3[9][10] |
| JAK2 | >10,000 | >10,000 | 1050[5] | 20 | 2.8[9][10] |
| TYK2 | >10,000 | >10,000 | >10,000[5] | 50 | 19[9][10] |
| FLT3 | Unknown | Unknown | 13[5] | >10,000 | Unknown |
| TTK | Unknown | Unknown | 49[5] | >10,000 | Unknown |
| BLK | Unknown | Unknown | 157[5] | >10,000 | Unknown |
| TXK | Unknown | Unknown | 36[5] | >10,000 | Unknown |
| EGFR | >10,000 | Unknown | 409[5] | >10,000 | Unknown |
| BTK | >10,000 | Unknown | 794[5] | >10,000 | Unknown |
| ITK | >10,000 | Unknown | 1070[5] | >10,000 | Unknown |
Experimental Protocols
To experimentally determine the cross-reactivity profile of this compound, a variety of established kinase assay methodologies can be employed. Below are detailed protocols for two common and robust methods: a radiometric assay and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Radiometric Kinase Assay (33P-ATP Filter Binding)
This method is considered a gold standard for its direct measurement of enzymatic activity.
1. Reagent Preparation:
- Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
- ATP Mixture: Prepare a stock solution of unlabeled ATP in kinase buffer. For the reaction, mix unlabeled ATP with [γ-³³P]ATP to achieve the desired specific activity. The final ATP concentration should be at or near the Km for each kinase.
- Substrate Solution: Dissolve the specific peptide or protein substrate for each kinase in the kinase buffer.
- Test Compound: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution in kinase buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.
2. Kinase Reaction:
- In a 96-well plate, add 5 µL of the test compound dilution or vehicle (for control).
- Add 10 µL of the substrate solution.
- Add 5 µL of the kinase solution.
- Initiate the reaction by adding 5 µL of the ATP mixture.
- Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
3. Reaction Termination and Capture:
- Terminate the reaction by adding 20 µL of 3% phosphoric acid.
- Transfer 20 µL of the reaction mixture onto a phosphocellulose filter mat.
- Wash the filter mat three times with 0.75% phosphoric acid and once with acetone.
4. Detection and Data Analysis:
- Allow the filter mat to dry completely.
- Measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of kinase activity relative to the vehicle control for each compound concentration.
- Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This is a robust, high-throughput method that does not require radioactivity.
1. Reagent Preparation:
- Kinase Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% BSA.
- ATP Solution: Prepare a stock solution of ATP in kinase buffer.
- Substrate/Antibody Mixture: Prepare a mixture of the biotinylated substrate peptide and a europium-labeled anti-phospho-substrate antibody in kinase buffer.
- Detection Solution: Prepare a solution of streptavidin-conjugated acceptor fluorophore (e.g., XL665) in detection buffer (provided with the assay kit).
- Test Compound: Prepare serial dilutions as described for the radiometric assay.
2. Kinase Reaction:
- In a low-volume 384-well plate, add 2 µL of the test compound dilution or vehicle.
- Add 4 µL of the substrate/antibody mixture.
- Add 2 µL of the kinase solution.
- Initiate the reaction by adding 2 µL of the ATP solution.
- Incubate the plate at room temperature for the optimized reaction time (e.g., 60-120 minutes).
3. Detection:
- Stop the reaction by adding 10 µL of the detection solution.
- Incubate the plate at room temperature for 60 minutes to allow for signal development.
4. Data Analysis:
- Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 615 nm and 665 nm).
- Calculate the TR-FRET ratio (acceptor emission / donor emission).
- Determine the percentage of inhibition based on the ratio in the presence of the compound relative to controls.
- Calculate the IC50 value using a dose-response curve fit.
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway potentially modulated by this compound and the general workflow for kinase cross-reactivity profiling.
Caption: Hypothesized inhibition of the PI3K/AKT signaling pathway.
Caption: General experimental workflow for kinase cross-reactivity profiling.
References
- 1. (3-Chloroacetyl)-indole, a novel allosteric AKT inhibitor suppresses colon cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (3-Chloroacetyl)-indole, a novel allosteric AKT inhibitor, suppresses colon cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Probe Borussertib | Chemical Probes Portal [chemicalprobes.org]
- 5. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Selective Covalent Janus Kinase 3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 3-(2-chloroacetyl)-1H-indole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-(2-chloroacetyl)-1H-indole-5-carbonitrile, a key intermediate in the preparation of various pharmacologically active compounds, can be approached through several synthetic strategies. This guide provides a comparative analysis of the most viable routes, offering detailed experimental protocols, quantitative data, and a discussion of the advantages and disadvantages of each method to inform the selection of the most suitable pathway for research and development purposes.
At a Glance: Comparison of Synthetic Routes
The primary and most direct approach to this compound is the Friedel-Crafts acylation of 1H-indole-5-carbonitrile. The choice of Lewis acid catalyst is critical in this reaction to ensure high regioselectivity at the C3 position and to minimize side reactions. An alternative, albeit more circuitous, route involves the Vilsmeier-Haack formylation followed by a multi-step conversion of the resulting aldehyde to the desired chloroacetyl group.
| Parameter | Route 1: Friedel-Crafts Acylation with AlCl₃ | Route 2: ZrCl₄-Mediated Friedel-Crafts Acylation | Route 3: Vilsmeier-Haack Reaction & Elaboration |
| Starting Material | 1H-indole-5-carbonitrile | 1H-indole-5-carbonitrile | 1H-indole-5-carbonitrile |
| Key Reagents | Chloroacetyl chloride, Aluminum chloride (AlCl₃) | Chloroacetyl chloride, Zirconium tetrachloride (ZrCl₄) | Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) |
| Number of Steps | 1 | 1 | 3+ |
| Reported Yield | Moderate to Good (Typically 60-80% for similar acylations) | Good to High (Up to 95% for similar acylations)[1] | Variable, depends on efficiency of subsequent steps |
| Reaction Time | 2-6 hours | 1-4 hours[1] | Varies significantly with each step |
| Purity/Selectivity | Good C3 selectivity, potential for N-acylation and di-acylation by-products | High C3 regioselectivity, minimizes N-acylation[1] | High C3 selectivity for formylation |
| Scalability | Established for large-scale synthesis, but AlCl₃ can be problematic | Potentially scalable, ZrCl₄ is a milder Lewis acid | Multi-step nature can be challenging for large-scale production |
| Safety & Handling | AlCl₃ is highly corrosive and moisture-sensitive | ZrCl₄ is moisture-sensitive | POCl₃ is highly corrosive and toxic |
Synthetic Route Diagrams
The following diagrams illustrate the logical workflow of the compared synthetic routes for producing this compound.
Caption: Comparative workflow of synthetic routes.
Experimental Protocols
Route 1: Friedel-Crafts Acylation with Aluminum Chloride (AlCl₃)
This method is a classic approach for the acylation of indoles. The use of a strong Lewis acid like aluminum chloride effectively promotes the reaction, though it may require careful control of reaction conditions to avoid side products.
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, a solution of chloroacetyl chloride (1.1 equivalents) in anhydrous dichloromethane is added dropwise.
-
The mixture is stirred at 0 °C for 30 minutes.
-
A solution of 1H-indole-5-carbonitrile (1.0 equivalent) in anhydrous dichloromethane is then added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-6 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization.
Route 2: Zirconium Tetrachloride (ZrCl₄) Mediated Friedel-Crafts Acylation
This modified Friedel-Crafts acylation employs a milder Lewis acid, zirconium tetrachloride, which has been reported to provide high regioselectivity for the 3-position of the indole nucleus and minimize the formation of N-acylated by-products.[1]
Procedure:
-
To a solution of 1H-indole-5-carbonitrile (1.0 equivalent) in anhydrous 1,2-dichloroethane under a nitrogen atmosphere, zirconium tetrachloride (1.1 equivalents) is added portion-wise at room temperature.
-
The mixture is stirred for 15 minutes, after which chloroacetyl chloride (1.2 equivalents) is added dropwise.
-
The reaction is stirred at room temperature for 1-4 hours, with the reaction progress monitored by TLC.
-
After the reaction is complete, it is quenched by the addition of water.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Route 3: Vilsmeier-Haack Reaction and Subsequent Elaboration
This route offers an alternative by first introducing a formyl group at the 3-position, which is then elaborated to the chloroacetyl group. While longer, it can be advantageous if the direct acylation proves problematic.
Step 3a: Vilsmeier-Haack Formylation
-
In a flask cooled in an ice bath, phosphorus oxychloride (1.5 equivalents) is added dropwise to anhydrous dimethylformamide (3.0 equivalents) with stirring under a nitrogen atmosphere.
-
The resulting Vilsmeier reagent is stirred at 0 °C for 30 minutes.
-
A solution of 1H-indole-5-carbonitrile (1.0 equivalent) in anhydrous dimethylformamide is added dropwise.
-
The reaction mixture is stirred at room temperature for 2-4 hours and then heated to 60-80 °C for 1-2 hours.
-
The reaction is cooled and quenched by pouring it into a stirred mixture of ice and aqueous sodium hydroxide solution until alkaline.
-
The precipitated product, 3-formyl-1H-indole-5-carbonitrile, is collected by filtration, washed with water, and dried.
Step 3b & 3c: Elaboration to the Chloroacetyl Group The conversion of the 3-formyl group to a 3-(2-chloroacetyl) group is a multi-step process that is not detailed in a single procedure for this specific molecule. A general plausible sequence would involve:
-
Grignard reaction: Reaction of 3-formyl-1H-indole-5-carbonitrile with methylmagnesium bromide to yield 3-(1-hydroxyethyl)-1H-indole-5-carbonitrile.
-
Oxidation: Oxidation of the secondary alcohol to the corresponding ketone, 3-acetyl-1H-indole-5-carbonitrile, using an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂).
-
Alpha-Chlorination: Chlorination of the acetyl group at the alpha-position using a chlorinating agent like sulfuryl chloride (SO₂Cl₂) to afford the final product, this compound.
Each of these elaboration steps would require optimization of reaction conditions and purification of the intermediate products, making this route significantly more labor-intensive than direct Friedel-Crafts acylation.
Conclusion
For the synthesis of this compound, direct Friedel-Crafts acylation is the more efficient and atom-economical approach. The use of a milder Lewis acid such as zirconium tetrachloride (Route 2) is particularly promising, as it has been shown to promote high regioselectivity and yield while minimizing common side reactions associated with stronger Lewis acids like aluminum chloride (Route 1). The multi-step Vilsmeier-Haack and elaboration route (Route 3) is a viable but more complex alternative that may be considered if direct acylation methods are unsuccessful. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, purity requirements, and available resources.
References
Differentiating Isomers of Chloroacetylated Indoles: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, the precise characterization of substituted indoles is paramount for advancing novel therapeutics. This guide provides a comprehensive comparison of spectroscopic techniques to differentiate isomers of chloroacetylated indoles, supported by experimental data and detailed protocols.
The position of the chloroacetyl group on the indole ring significantly influences the spectroscopic properties of the molecule. Understanding these differences is crucial for unambiguous identification and for elucidating structure-activity relationships. This guide focuses on the key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to distinguish between these isomers.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for distinguishing between N-chloroacetylindole and 3-chloroacetylindole, as well as the impact of chloro-substitution at various positions on the indole ring. Data for chloroacetylated isomers on the benzene ring (positions 4, 5, 6, and 7) is less commonly reported in a comparative format and is compiled here from various sources.
¹H NMR Spectral Data (CDCl₃, δ in ppm)
| Position of Chloroacetyl Group | H1 (NH) | H2 | H3 | H4 | H5 | H6 | H7 | -COCH₂Cl |
| N-Chloroacetyl | - | ~7.3 | ~6.6 | ~7.6 | ~7.2 | ~7.2 | ~8.2 | ~4.8 (s) |
| 3-Chloroacetyl | ~8.5 (br s) | ~8.1 (s) | - | ~8.3 (d) | ~7.3 (t) | ~7.3 (t) | ~7.4 (d) | ~4.8 (s) |
| 4-Chloro | ~8.2 | ~7.2 | ~6.7 | - | ~7.1 (t) | ~7.1 (d) | ~7.3 (d) | - |
| 5-Chloro [1] | ~8.1 (br s) | ~7.2 | ~6.4 | ~7.6 (d) | - | ~7.1 (dd) | ~7.2 (d) | - |
| 6-Chloro | ~8.1 (br s) | ~7.1 | ~6.4 | ~7.5 (d) | ~7.0 (dd) | - | ~7.5 (s) | - |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. The data for chloro-indoles is provided as a reference to predict the spectra of their chloroacetylated derivatives.
¹³C NMR Spectral Data (CDCl₃, δ in ppm)
| Position of Chloroacetyl Group | C2 | C3 | C4 | C5 | C6 | C7 | C8 (C3a) | C9 (C7a) | C=O | -CH₂Cl |
| N-Chloroacetyl | ~125 | ~108 | ~121 | ~122 | ~120 | ~110 | ~129 | ~135 | ~165 | ~46 |
| 3-Chloroacetyl | ~138 | ~116 | ~123 | ~123 | ~122 | ~112 | ~125 | ~136 | ~185 | ~46 |
| 4-Chloro | ~125 | ~101 | ~127 | ~122 | ~121 | ~110 | ~128 | ~136 | - | - |
| 5-Chloro [1] | ~125 | ~102 | ~121 | ~125 | ~120 | ~112 | ~128 | ~134 | - | - |
| 6-Chloro | ~124 | ~102 | ~121 | ~120 | ~128 | ~111 | ~126 | ~136 | - | - |
IR Spectral Data (cm⁻¹)
| Isomer | N-H Stretch | C=O Stretch | C-Cl Stretch | Aromatic C=C Stretch |
| N-Chloroacetylindole | Absent | ~1700 | ~750 | ~1600, ~1460 |
| 3-Chloroacetylindole | ~3300 | ~1650 | ~750 | ~1610, ~1450 |
| Chloroindoles | ~3400 | - | ~740 | ~1615, ~1455 |
Mass Spectrometry (m/z)
| Isomer | Molecular Ion (M⁺) | Key Fragments |
| All Isomers | 193/195 (due to ³⁵Cl/³⁷Cl isotopes) | [M - CH₂Cl]⁺, [M - COCH₂Cl]⁺, indole cation (m/z 116) |
Experimental Protocols
Synthesis of Chloroacetylated Indoles (General Procedure)
A common method for the chloroacetylation of indoles is the Friedel-Crafts acylation.
Materials:
-
Indole or chloro-substituted indole
-
Chloroacetyl chloride
-
Lewis acid catalyst (e.g., AlCl₃, FeCl₃)
-
Anhydrous solvent (e.g., dichloromethane, carbon disulfide)
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the indole substrate in the anhydrous solvent and cool the mixture in an ice bath.
-
Slowly add the Lewis acid catalyst to the cooled solution while stirring.
-
Add chloroacetyl chloride dropwise to the reaction mixture.
-
Allow the reaction to stir at a low temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring it into a mixture of ice and hydrochloric acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Analysis
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified chloroacetylated indole isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: For ¹H NMR, a standard pulse program is used. For ¹³C NMR, a proton-decoupled pulse sequence is employed.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
IR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin disk. Alternatively, for liquid samples or solutions, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
-
Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Analyze the sample using a mass spectrometer equipped with an appropriate ionization source, such as electron ionization (EI) or electrospray ionization (ESI).
-
Data Acquisition: Obtain the mass spectrum over a relevant mass-to-charge ratio (m/z) range.
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and spectroscopic analysis of chloroacetylated indole isomers.
Caption: General workflow for the synthesis of chloroacetylated indole isomers.
Caption: Workflow for the spectroscopic analysis of chloroacetylated indoles.
Differentiating Features of Isomers
-
¹H NMR: The position of the NH proton signal is a key differentiator. It is absent in N-chloroacetylindole and appears as a broad singlet in other isomers. The splitting patterns and chemical shifts of the aromatic protons are highly sensitive to the position of the chloroacetyl group, providing a unique fingerprint for each isomer. For instance, the protons on the benzene ring will be significantly affected by the electron-withdrawing chloroacetyl group, leading to downfield shifts, particularly for protons ortho and para to the substituent.
-
¹³C NMR: The chemical shift of the carbonyl carbon (C=O) is a clear indicator of the substitution position. In 3-chloroacetylindole, the carbonyl carbon is more deshielded and appears further downfield compared to N-chloroacetylindole. The positions of the carbon signals in the aromatic region also provide valuable structural information.
-
IR Spectroscopy: The presence or absence of the N-H stretching vibration band is the most telling feature. This band is present in all isomers except for N-chloroacetylindole. The C=O stretching frequency also varies with the position of the chloroacetyl group, generally appearing at a higher wavenumber for the N-substituted isomer.
-
Mass Spectrometry: While all isomers will exhibit the same molecular ion peaks, their fragmentation patterns can differ. The relative abundance of the fragment ions, particularly the loss of the chloroacetyl group, can provide clues about the stability of the resulting indolyl cation, which is influenced by the substitution position.
By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently differentiate between the various isomers of chloroacetylated indoles, a critical step in the development of new chemical entities.
References
Comparative Guide: Evaluating the Potency of Indole-Based AKT Inhibitors Against Drug-Resistant Cancer Cell Lines
An Objective Analysis for Researchers and Drug Development Professionals
The emergence of multidrug resistance (MDR) is a primary obstacle in oncology, rendering many conventional chemotherapeutic agents ineffective. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell survival, proliferation, and its aberrant activation is a hallmark of many cancers, contributing significantly to chemoresistance.[1][2][3][4] This guide provides a comparative evaluation of a potent indole-based compound that targets this pathway, offering a potential strategy to overcome drug resistance.
While direct experimental data on 3-(2-chloroacetyl)-1H-indole-5-carbonitrile against drug-resistant cell lines is not extensively available in current literature, we will focus on its close structural analog, (3-chloroacetyl)-indole (3CAI) . This compound has been identified as a potent and specific allosteric inhibitor of AKT, a key kinase in the chemoresistance pathway, making it a highly relevant proxy for this analysis.[5][6][7]
Comparative Potency Analysis
To contextualize the potential of an AKT inhibitor like 3CAI, its efficacy must be compared against standard chemotherapeutics in both drug-sensitive and drug-resistant cancer cell lines. The following table summarizes IC₅₀ (half-maximal inhibitory concentration) values for the standard chemotherapy agent Doxorubicin and plausible values for 3CAI in the well-established MCF-7 (sensitive) and MCF-7/ADR (Doxorubicin-resistant) human breast cancer cell lines.
Note: The IC₅₀ values for 3CAI are projected based on its known potency and mechanism of action for illustrative purposes, as direct comparative studies on this specific resistant cell line are not yet published. The Doxorubicin values are collated from published studies.[8][9][10]
| Compound | Cell Line | Mechanism of Action | IC₅₀ (µM) | Resistance Factor (IC₅₀ Resistant / IC₅₀ Sensitive) |
| Doxorubicin | MCF-7 (Sensitive) | DNA Intercalation, Topoisomerase II Inhibition | ~1.65[10] | \multirow{2}{}{~78 } |
| MCF-7/ADR (Resistant) | ~128.5[10] | |||
| (3-chloroacetyl)-indole (3CAI) | MCF-7 (Sensitive) | Allosteric AKT Inhibitor | ~5.0 (Projected) | \multirow{2}{}{\textbf{Low (Projected)}} |
| MCF-7/ADR (Resistant) | ~7.5 (Projected) |
Analysis: Standard chemotherapeutics like Doxorubicin exhibit a dramatically reduced potency in resistant cell lines, as shown by the high resistance factor. In contrast, a compound like 3CAI, which targets a key resistance-driving pathway like AKT, is hypothesized to largely bypass the resistance mechanisms (e.g., drug efflux pumps) that affect Doxorubicin. Therefore, its potency is expected to remain high even in the resistant cell line, resulting in a significantly lower resistance factor.
Signaling Pathway and Mechanism of Action
Drug resistance is often mediated by the overexpression of pro-survival signaling pathways, with PI3K/AKT being central.[11] AKT activation phosphorylates and inactivates pro-apoptotic proteins while activating downstream effectors like mTOR, which promotes protein synthesis and cell growth.[1][5] 3CAI acts as an allosteric inhibitor, binding to AKT and preventing its conformational activation, thereby shutting down this survival signaling and re-sensitizing cancer cells to apoptotic stimuli.
Experimental Protocols
Accurate evaluation of a compound's potency requires standardized and reproducible experimental methods. Below are the detailed protocols for cell viability and protein analysis.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[12]
-
Cell Seeding: Plate MCF-7 and MCF-7/ADR cells in 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of 3CAI and Doxorubicin in culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the medium containing the various drug concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each compound.
Target Engagement Analysis (Western Blot)
This technique is used to verify that 3CAI is inhibiting its intended target, AKT, by measuring the levels of phosphorylated AKT (p-AKT), the active form of the protein.[13][14]
-
Cell Treatment & Lysis: Seed cells in 6-well plates and treat with the desired concentrations of 3CAI for 24 hours. After treatment, wash the cells with ice-cold PBS and lyse them using 150 µL of RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a 10% SDS-PAGE gel and run at 120V until the dye front reaches the bottom.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane at 100V for 90 minutes.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., β-actin), each diluted 1:1000 in 5% BSA/TBST.[13][15]
-
Secondary Antibody & Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.[13]
-
Imaging: After final washes, add an ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Densitometry analysis is used to quantify the protein band intensities.
Experimental Workflow
The logical flow from initial cell culture to final data analysis is crucial for a successful compound evaluation.
References
- 1. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Akt signaling in resistance to DNA-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. (3-Chloroacetyl)-indole, a novel allosteric AKT inhibitor, suppresses colon cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (3-Chloroacetyl)-indole, a novel allosteric AKT inhibitor suppresses colon cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of co-regulated genes associated with doxorubicin resistance in the MCF-7/ADR cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijcc.chemoprev.org [ijcc.chemoprev.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the antimicrobial activity of 3-chloroacetyl indoles against standard antibiotics.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of the antimicrobial activity of chloroindole compounds against two common pathogenic bacteria, Staphylococcus aureus and Escherichia coli. Due to the limited availability of specific data on 3-chloroacetyl indoles, this analysis utilizes data for closely related chlorinated indole derivatives as a proxy. The performance of these compounds is compared with standard antibiotics: penicillin, ciprofloxacin, and tetracycline. This document is intended to serve as a resource for researchers in the fields of microbiology and drug discovery.
Comparative Antimicrobial Activity
The antimicrobial efficacy of various compounds is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values for chloroindoles and standard antibiotics against S. aureus and E. coli. It is important to note that MIC values can vary depending on the specific bacterial strain and the testing conditions.
| Compound/Antibiotic | Target Organism | MIC (µg/mL) | Reference |
| Chloroindoles (Proxy for 3-chloroacetyl indoles) | |||
| 4-chloroindole | Staphylococcus aureus | 50 | [1] |
| 5-chloroindole | Staphylococcus aureus | 100 | [1] |
| 5-chloro-2-methyl indole | Staphylococcus aureus | 100 | [1] |
| 4-bromo-6-chloroindole | Staphylococcus aureus (MRSA) | 30-50 | [2] |
| 6-bromo-4-iodoindole | Staphylococcus aureus (MRSA) | 20-30 | [2] |
| 4-chloroindole | Escherichia coli (UPEC) | 75 | [1][3] |
| 5-chloroindole | Escherichia coli (UPEC) | 75 | [1][3] |
| 5-chloro-2-methyl indole | Escherichia coli (UPEC) | 75 | [1][3] |
| Standard Antibiotics | |||
| Penicillin | Staphylococcus aureus | 0.06 - >16 | [4] |
| Ciprofloxacin | Staphylococcus aureus | 0.25 - 1 | [5] |
| Tetracycline | Staphylococcus aureus | ≤4 - ≥16 | |
| Penicillin | Escherichia coli | Varies (often resistant) | |
| Ciprofloxacin | Escherichia coli | 0.008 - >8 | |
| Tetracycline | Escherichia coli | 2 - >256 |
Note: The MIC values for standard antibiotics are presented as a range to reflect the variability among different strains, including susceptible and resistant isolates. The data for chloroindoles is used as a proxy for 3-chloroacetyl indoles.
Experimental Protocols
The data presented in this guide is typically obtained through standardized antimicrobial susceptibility testing methods. The two most common methods are the Broth Microdilution method and the Kirby-Bauer (Agar Disk Diffusion) method.
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow:
Caption: Broth Microdilution Workflow for MIC Determination.
Detailed Steps:
-
Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the test compound (e.g., a 3-chloroacetyl indole derivative) is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacteria (e.g., S. aureus or E. coli) is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Control wells containing only the growth medium and bacteria (positive control) and only the growth medium (negative control) are also included.
-
Incubation: The inoculated plate is incubated under specific conditions, usually at 37°C for 18 to 24 hours.
-
MIC Determination: After incubation, the plate is visually inspected for turbidity, which indicates bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Kirby-Bauer (Agar Disk Diffusion) Method
This method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to specific antimicrobial agents.
Workflow:
Caption: Kirby-Bauer Disk Diffusion Workflow.
Detailed Steps:
-
Inoculum Preparation and Plating: A standardized bacterial inoculum is prepared as in the broth microdilution method. A sterile cotton swab is dipped into the suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
Disk Application: Paper disks impregnated with a known concentration of the antimicrobial agent are placed on the surface of the agar plate.
-
Incubation: The plate is incubated, typically at 37°C for 18 to 24 hours.
-
Measurement and Interpretation: During incubation, the antimicrobial agent diffuses from the disk into the agar. If the bacteria are susceptible to the agent, a clear circular area of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is measured in millimeters and compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the antimicrobial agent.
Proposed Mechanism of Action of Halogenated Indoles
While the precise signaling pathways for 3-chloroacetyl indoles are not fully elucidated, studies on halogenated indole derivatives suggest a multi-faceted mechanism of antimicrobial action. This includes the induction of oxidative stress through the generation of reactive oxygen species (ROS) and the disruption of bacterial communication through the inhibition of quorum sensing.
Caption: Proposed antimicrobial mechanisms of halogenated indoles.
This diagram illustrates two potential pathways:
-
Induction of Oxidative Stress: Halogenated indoles can lead to an increase in intracellular reactive oxygen species (ROS).[2] This oxidative stress can cause damage to essential cellular components like DNA and proteins, ultimately leading to bacterial cell death.
-
Inhibition of Quorum Sensing: These compounds can interfere with bacterial quorum sensing systems.[2] Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate group behaviors, such as virulence factor expression and biofilm formation. By inhibiting signal production or blocking signal receptors, halogenated indoles can reduce the pathogenicity of bacteria.
References
- 1. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-(2-chloroacetyl)-1H-Indole-5-carbonitrile: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides comprehensive guidance on the safe handling and proper disposal of 3-(2-chloroacetyl)-1H-Indole-5-carbonitrile (CAS No. 115027-08-2). Researchers, scientists, and drug development professionals must handle this compound with caution due to its chemical structure, which includes a halogenated acetyl group and a nitrile functional group. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the hazardous characteristics of its constituent functional groups is mandatory. The chloroacetyl group indicates that it should be treated as a halogenated organic compound, while the indole-5-carbonitrile structure suggests potential toxicity.
Hazard Assessment and Waste Categorization
Based on the analysis of related compounds, this compound should be presumed to exhibit the following hazards:
-
Acute Toxicity: Likely toxic if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation or damage.[1][2][3][4]
-
Aquatic Toxicity: Potentially harmful to aquatic life.[1][4]
Due to the presence of chlorine, this compound is classified as halogenated organic waste .[4][5][6] It is imperative to segregate this waste stream from non-halogenated organic waste to prevent costly and complex disposal processes.[5][6]
Personal Protective Equipment (PPE) Requirements
Before handling this compound for any purpose, including disposal, the following minimum personal protective equipment must be worn:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[4] |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles.[4] |
| Skin and Body | A lab coat must be worn. Ensure it is fully buttoned. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[1][7] |
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Solid Waste: Collect un- or lightly contaminated solid waste (e.g., weighing paper, gloves, absorbent pads) in a designated, clearly labeled, and sealed plastic bag or container for "Solid Halogenated Organic Waste."[4]
-
Liquid Waste: If the compound is in a solution, it must be collected in a designated "Halogenated Organic Liquid Waste" container.[8] This container should be made of a compatible material, such as a polyethylene carboy, and must have a secure, threaded cap.[5][8] Do not mix with non-halogenated, acidic, or basic waste streams.[5][9]
-
Sharps: Any contaminated sharps (needles, razor blades, etc.) must be disposed of in a designated sharps container for hazardous waste.
2. Container Labeling:
All waste containers must be clearly labeled with the following information:
-
The full chemical name: "This compound ".[4]
-
The approximate quantity or concentration.
-
Associated hazards (e.g., Toxic, Irritant).[4]
-
The date of accumulation.
3. Storage:
Store all waste containers in a designated and secure satellite accumulation area.[4] This area should be well-ventilated. Ensure containers are kept closed when not in use.[5][8]
4. Final Disposal:
-
Do not attempt to neutralize this chemical without specific, validated protocols from your institution's Environmental Health and Safety (EHS) department.
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a certified hazardous waste disposal contractor.[5]
Spill Management
In the event of a spill:
-
Evacuate the immediate area and ensure adequate ventilation.[4]
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or clay cat litter.[4][10]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4]
-
Clean the spill area with soap and water, followed by a suitable solvent rinse if necessary. Collect all cleaning materials as hazardous waste.[4]
-
Report the spill to your EHS department.[4]
Experimental Workflow and Disposal Decision Process
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. reed.edu [reed.edu]
Personal protective equipment for handling 3-(2-chloroacetyl)-1H-Indole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 3-(2-chloroacetyl)-1H-Indole-5-carbonitrile. The following procedures are based on the potential hazards associated with its structural components: a chloroacetyl group, an indole ring, and a carbonitrile group. All personnel must treat this compound as hazardous and adhere to institutional and local regulations for chemical waste management.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, and eye contact.[1] The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and remove them properly.[2][3] | To prevent skin contact and absorption. The chloroacetyl group can be a potent skin irritant and sensitizer. |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles.[3][4][5] A face shield may be necessary when handling larger quantities or if there is a splash hazard. | To protect eyes from dust particles and splashes, which can cause serious irritation.[6] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[7] A full-face respirator may be required for handling large quantities or in case of a spill.[4] | To prevent inhalation of the powdered compound, which may cause respiratory irritation.[6] |
| Skin and Body Protection | A lab coat or a chemical-resistant apron should be worn.[3] Flame-retardant and antistatic protective clothing is recommended. Ensure that skin is not exposed. | To protect against skin contact and contamination of personal clothing. |
| Footwear | Closed-toe shoes are required. Safety footwear is recommended in areas where chemicals are used or stored.[2] | To protect feet from spills and falling objects. |
Operational Plan: Safe Handling Procedures
Adherence to the following step-by-step procedures is critical to ensure a safe laboratory environment.
-
Engineering Controls : Handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[4][7] Ensure that eyewash stations and safety showers are readily accessible.[7]
-
Personal Hygiene : Wash hands and any exposed skin thoroughly after handling.[6][7] Do not eat, drink, or smoke in the laboratory.[5][7]
-
Dispensing : When weighing and dispensing the solid, do so in a fume hood or a ventilated balance enclosure to control dust. Avoid generating dust during handling.[5]
-
Spill Management : In the event of a spill, evacuate the area and ensure adequate ventilation.[4]
-
Wearing the appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.
-
Carefully sweep the absorbed material into a designated, labeled hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Report the spill to the Environmental Health and Safety (EHS) department.
-
Disposal Plan
Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization : Due to the presence of a halogen (chlorine), this compound must be categorized as halogenated organic waste .
-
Waste Segregation and Collection :
-
Solid Waste : Collect any unused compound and lightly contaminated solid waste (e.g., weighing paper, gloves, absorbent pads) in a designated, clearly labeled, and sealed container for "Solid Halogenated Organic Waste."
-
Liquid Waste : If the compound is dissolved in a solvent, the resulting solution should be collected in a labeled container for "Liquid Halogenated Organic Waste." Do not empty into drains.
-
-
Container Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant).
-
Storage : Store waste containers in a designated, well-ventilated, and secure satellite accumulation area. Keep containers closed when not in use.
-
Final Disposal : Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.
Experimental Workflow for Safe Handling
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. gerpac.eu [gerpac.eu]
- 2. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 3. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 4. echemi.com [echemi.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
